molecular structure and weight of 3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide
The following technical guide provides an in-depth analysis of 3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide , a specialized heterocyclic building block used in the synthesis of cyanine dyes and medicinal chemistry sca...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides an in-depth analysis of 3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide , a specialized heterocyclic building block used in the synthesis of cyanine dyes and medicinal chemistry scaffolds.
Document Type: Technical Reference & Synthesis Guide
Subject: Molecular Architecture, Synthesis, and Characterization
CAS Registry Number: 175920-96-4[1]
Executive Summary
3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide is a bicyclic heteroaromatic salt characterized by a benzothiazole core alkylated at the N3 position. It serves as a critical intermediate in the development of cyanine dyes (used in bio-imaging and photography) and as a pharmacophore in drug discovery, particularly for antimicrobial and anticancer research.
This guide details the compound's structural duality (tautomerism), a self-validating synthesis protocol via
alkylation, and comprehensive characterization metrics.
Key Physicochemical Data
Property
Specification
Chemical Name
3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide
Common Synonym
2-Amino-3-propylbenzothiazolium iodide
CAS Number
175920-96-4
Molecular Formula
Molecular Weight
320.19 g/mol
Appearance
Off-white to pale yellow crystalline solid
Solubility
Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in water
Melting Point
~170–175 °C (Decomposes)
Molecular Architecture & Weight Analysis[3]
Structural Connectivity
The molecule consists of a benzene ring fused to a thiazole ring (benzothiazole). The critical structural features are:
N3-Propyl Substitution: The endocyclic nitrogen (position 3) is alkylated with a propyl chain (
). This alkylation disrupts the aromaticity of the thiazole ring, forcing the system into a quinoid-like or cationic resonance state.
C2-Exocyclic Nitrogen: The carbon at position 2 is bonded to a nitrogen atom. Depending on the pH and solvent, this exists in a tautomeric equilibrium between the imino form (
) and the amino form ().
Hydroiodide Counterion: The "hydroiodide" designation implies the protonation of the imine, resulting in a cationic species balanced by an iodide anion (
).
Molecular Weight Calculation
The precise molecular weight is derived from the sum of the parent imine and the hydroiodic acid component.
Preparation: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-aminobenzothiazole (1.50 g, 10 mmol) in Acetonitrile (20 mL).
Why Acetonitrile? Apolar enough to dissolve the reactant but polar enough to precipitate the ionic product, driving the equilibrium forward (Le Chatelier’s principle).
Stoichiometry: A 1.5x excess of alkyl iodide is used to ensure complete consumption of the nucleophilic benzothiazole.
Reflux: Heat the mixture to reflux (approx. 80-85 °C) under an inert nitrogen atmosphere for 12–18 hours .
Monitoring: Monitor via TLC (System: 10% MeOH in DCM). The starting material (Rf ~0.4) should disappear, and a baseline spot (salt) will appear.
Precipitation: Cool the reaction mixture to room temperature, then place in an ice bath (0–4 °C) for 1 hour. The product should crystallize as a precipitate.
Troubleshooting: If no precipitate forms, add cold Diethyl Ether (10 mL) to induce crystallization.
Filtration: Filter the solid under vacuum using a sintered glass funnel. Wash the cake with cold acetone (2 x 10 mL) to remove unreacted propyl iodide and iodine byproducts.
Drying: Dry the solid in a vacuum oven at 40 °C for 6 hours.
Figure 2: Synthetic workflow for the production of the target hydroiodide salt.
Characterization & Validation
To ensure scientific integrity, the synthesized compound must be validated using the following spectral markers.
Proton NMR (
-NMR)
Solvent: DMSO-
(Deuterated Dimethyl Sulfoxide).
0.95 ppm (t, 3H): Methyl group of the propyl chain ().
1.75 ppm (m, 2H): Methylene bridge ().
4.20 ppm (t, 2H): N-Methylene group (). The downfield shift is due to the adjacent positively charged nitrogen.
7.30 – 8.10 ppm (m, 4H): Aromatic protons of the benzo-fused ring.
9.50 – 10.0 ppm (br s, 2H): Exchangeable protons (). Broadening indicates proton exchange with the solvent or quadrupole effects from Nitrogen.
Mass Spectrometry (ESI-MS)
Positive Mode (
): The salt dissociates in solution. You will detect the cation mass.
Target m/z: 193.1 [M - I]
.
(Calculated cation mass:
).
Applications in Research
Cyanine Dye Synthesis: This compound is a "methylene base" precursor. Condensation with orthoformates or polymethine linkers yields cyanine dyes used in CD-R dyes, solar cells, and biological fluorescent tagging.
Medicinal Chemistry: The 2-iminobenzothiazole scaffold is a privileged structure. The N-propyl derivative serves as a lipophilic variant to test Structure-Activity Relationships (SAR) in antimicrobial and neuroprotective assays.
References
PubChem. "Compound Summary: 3-propylbenzo[d]thiazol-2(3H)-imine."[2] National Library of Medicine.[3][4] Available at: [Link]
Potts, K. T., et al. "Mesoionic compounds. Synthesis and properties of some systems derived from 2-aminobenzothiazole." Journal of Organic Chemistry.
electronic properties of 3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide for material science
Executive Summary This technical guide provides a comprehensive analysis of 3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide , a heterocyclic organic salt exhibiting significant potential in material science, specifically...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide provides a comprehensive analysis of 3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide , a heterocyclic organic salt exhibiting significant potential in material science, specifically within non-linear optics (NLO) and organic semiconductor research.
Unlike simple benzothiazoles, this derivative features a propyl chain at the N3 position and a hydroiodide counterion, creating a unique donor-acceptor electronic landscape. This document details the synthesis, crystallographic implications on electronic transport, and the specific band-gap properties that make it a candidate for optoelectronic applications.
Part 1: Molecular Architecture & Electronic Basis
The electronic utility of 3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide stems from its "push-pull" electronic structure and the ionic nature of the lattice.
Structural Components[1][2][3][4]
The Core (Benzothiazole): A planar, bicyclic system acting as the conjugated
-bridge.
The Donor (Imine Group): The exocyclic
group (in the 2-position) acts as an electron donor.
The Steric Modulator (Propyl Chain): Attached to the ring nitrogen (N3), the propyl group disrupts perfect planarity in packing, often inducing non-centrosymmetric crystal structures required for Second Harmonic Generation (SHG).
The Counterion (Iodide): The heavy iodide ion (
) facilitates intersystem crossing via the heavy-atom effect and contributes to ionic conductivity.
Electronic Band Theory (DFT Insights)
In the solid state, the Highest Occupied Molecular Orbital (HOMO) is typically localized on the iodide anion and the sulfur atom of the thiazole ring. The Lowest Unoccupied Molecular Orbital (LUMO) is delocalized across the benzothiazolium cation.
This spatial separation of HOMO and LUMO facilitates Charge Transfer (CT) transitions, which are critical for optical nonlinearity.
Figure 1: Electronic transition vector showing the charge transfer pathway from the anionic HOMO source to the cationic LUMO acceptor.
Part 2: Synthesis & Crystallization Protocol
High-purity synthesis is non-negotiable for electronic characterization, as trace impurities act as trap states, quenching fluorescence or reducing conductivity.
Reaction Mechanism
The synthesis follows a standard
alkylation mechanism where 2-aminobenzothiazole attacks 1-iodopropane.
Reaction:
Step-by-Step Protocol
Phase
Step
Technical Detail
Rationale
1. Activation
Solvation
Dissolve 2-aminobenzothiazole (10 mmol) in absolute ethanol (20 mL).
Ethanol provides a polar protic medium to stabilize the transition state.
2. Alkylation
Addition
Add 1-iodopropane (12 mmol) dropwise under stirring.
Slight excess ensures complete conversion of the nucleophile.
3. Reaction
Reflux
Reflux at 80°C for 6–12 hours. Monitor via TLC (Mobile phase: EtOAc/Hexane).
Heat overcomes the activation energy for the attack at the sterically hindered N3.
4. Isolation
Precipitation
Cool to room temperature. Add diethyl ether if precipitate does not form.
Ether reduces the solubility of the ionic salt, forcing crystallization.
5. Purification
Recrystallization
Recrystallize from hot ethanol/acetonitrile (1:1).
Removes unreacted starting material and iodine byproducts.
Synthesis Workflow Diagram
Figure 2: Optimized synthetic workflow for high-purity isolation of the hydroiodide salt.
Part 3: Optoelectronic Characterization
The material properties of this compound are defined by the interplay between the organic cation and the inorganic anion.
Electronic Properties Table (Representative Data)
Note: Values are derived from the homologous series of 3-alkylbenzothiazolium salts.
Property
Value / Range
Significance
Band Gap ()
3.2 – 3.8 eV
Wide-bandgap semiconductor; suitable for UV detectors or blue-light emitters.
(Abs)
285 – 295 nm
Indicates transitions within the benzothiazole core.
Melting Point
180 – 210°C
High thermal stability, essential for device fabrication.
The 3-propyl substituent is critical here. Unlike the methyl analog, which may pack centrosymmetrically (canceling out dipoles), the propyl chain adds steric bulk that often forces the molecules into a non-centrosymmetric arrangement (e.g., space group
).
Mechanism: The imine donor and the cationic ring acceptor create a large molecular hyperpolarizability (
).
Application: Second Harmonic Generation (SHG) – converting IR laser light to visible light.
H-Bonding Network
The hydroiodide nature implies the presence of strong Hydrogen Bonds:
These interactions form "channels" in the crystal lattice. The iodide ions act as bridges, stabilizing the cationic stacks. This is crucial for charge transport , as the overlap of -orbitals between parallel benzothiazole rings (distance ) allows for electron hopping.
Part 4: Material Science Applications
Organic Electronics (OLEDs)
This compound can serve as a Hole Injection Layer (HIL) or a dopant in OLEDs. The high electron affinity of the benzothiazolium cation facilitates electron acceptance, while the imine group allows for hole stabilization.
Biological Probes (DNA Intercalation)
Relevance for Drug Development:
The planar benzothiazole cation is a known DNA intercalator. The propyl chain provides the necessary lipophilicity to penetrate cell membranes, while the cationic charge ensures electrostatic attraction to the anionic phosphate backbone of DNA.
Usage: Fluorescent marker for nucleic acids (cyanine dye precursor).
Precursor for Cyanine Dyes
The most immediate industrial application is as a precursor. Condensation of the active methyl/methylene groups (though less active in the 2-imine variant compared to 2-methyl) allows for the synthesis of polymethine dyes used in:
CD-R/DVD-R recording layers.
Near-IR bio-imaging agents.
References
National Institutes of Health (NIH). (2023). Exploring Benzo[d]thiazol-2-Amine Derivatives: Synthesis and Molecular Docking Insights. PubMed. Retrieved from [Link]
ResearchGate. (2021). Theoretical investigations on the HOMO–LUMO gap and global reactivity descriptor studies of 3-phenylbenzo[d]thiazole-2(3H)-imine. Retrieved from [Link]
Foundational
An In-depth Technical Guide to the History, Discovery, and Synthesis of N-Alkylated Benzothiazole Imines
Abstract The benzothiazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of pharmacologically active agents. Within this broad class, N-alkylate...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The benzothiazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of pharmacologically active agents. Within this broad class, N-alkylated benzothiazole imines represent a nuanced and synthetically challenging subset with significant therapeutic potential. This technical guide provides an in-depth exploration of the historical development, synthetic intricacies, and chemical logic underpinning the creation of these molecules. We will dissect the critical issue of tautomerism and regioselectivity in the N-alkylation of the 2-aminobenzothiazole precursor, which dictates the formation of two distinct structural isomers: 3-alkyl-2-imino-2,3-dihydrobenzothiazoles and 2-(N-alkyl-N-arylimino)benzothiazoles. This guide presents detailed, field-proven methodologies for the controlled synthesis of both isomeric forms, discusses their structural characterization, and reviews their applications, particularly in the realm of anticancer and antimicrobial drug discovery.
Introduction: The Benzothiazole Scaffold and a Tale of Two Isomers
Benzothiazole, a bicyclic system comprising a benzene ring fused to a thiazole ring, has been a subject of intense scientific interest since its discovery.[1] Its derivatives are integral to a wide array of therapeutic agents, demonstrating activities that span anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[2][3][4] The versatility of the benzothiazole core allows for extensive functionalization, particularly at the 2-position.
The focus of this guide, N-alkylated benzothiazole imines (or Schiff bases), are derivatives formed from the 2-aminobenzothiazole precursor. However, the seemingly straightforward N-alkylation of this starting material presents a fundamental challenge that has shaped the history of its chemistry: regioselectivity . 2-Aminobenzothiazole possesses two nucleophilic nitrogen atoms: the endocyclic nitrogen within the thiazole ring (N-3) and the exocyclic amino nitrogen (N-2). Alkylation can occur at either site, leading to two distinct classes of N-alkylated isomers, which has profound implications for the final structure and biological function of the resulting imine. This guide will illuminate the synthetic strategies developed to control this regioselectivity and selectively generate these valuable molecular architectures.
Foundational Chemistry: Tautomerism as the Arbiter of Reactivity
To comprehend the synthetic divergence in N-alkylation, one must first understand the tautomeric nature of the 2-aminobenzothiazole starting material. It exists in a dynamic equilibrium between two primary forms: the aromatic amino tautomer and the non-aromatic imino tautomer.
Figure 1: Amino-Imino Tautomerism in 2-Aminobenzothiazole.
Computational and experimental studies have conclusively shown that the amino tautomer is the thermodynamically more stable form .[5] This stability is attributed to the preservation of the aromaticity of the bicyclic ring system. The imino form, while less stable, features a more nucleophilic endocyclic nitrogen. This delicate equilibrium is the causal factor behind the divergent outcomes of alkylation reactions; the choice of alkylating agent and reaction conditions can favor reaction at one nitrogen over the other, providing a powerful tool for synthetic control.
Divergent Synthetic Pathways to N-Alkylated Benzothiazole Imines
The synthetic approach to a specific N-alkylated benzothiazole imine is dictated by the desired position of the alkyl group. Two primary, regioselective pathways have been established, each relying on different mechanistic principles to achieve either endocyclic or exocyclic alkylation.
Figure 2: Divergent synthetic workflows for N-alkylated benzothiazole imine isomers.
Pathway A: Endocyclic N-Alkylation to Yield 3-Alkyl-2-iminobenzothiazolines
This pathway targets the endocyclic nitrogen (N-3). The synthetic logic hinges on using highly reactive electrophiles that favor alkylation at the more nucleophilic N-3 of the minor imino tautomer or directly on the N-3 of the amino tautomer, leading to a stable quaternary ammonium salt. This approach is particularly effective when using α-haloketones.
The reaction proceeds via the formation of a 2-amino-3-alkylbenzothiazol-3-ium salt.[2] This intermediate exists in the amino form, with a positive charge on the endocyclic nitrogen. Subsequent treatment with a base or intramolecular cyclization and dehydration leads to the final, neutral imino product. This method is powerful for creating fused heterocyclic systems like imidazo[2,1-b]benzothiazoles.[2][6]
Experimental Protocol: Synthesis of 2-Amino-3-(2-oxo-2-phenylethyl)-1,3-benzothiazol-3-ium Iodide [2]
Dissolve 2-aminobenzothiazole (1.0 mmol) in acetone in a suitable reaction vessel at room temperature.
Add an equimolar amount of 2-iodoacetophenone (1.0 mmol) to the solution.
Stir the reaction mixture at room temperature. The reaction is typically carried out in the absence of any external base or catalyst.
Monitor the reaction by Thin Layer Chromatography (TLC). The product, a benzothiazolium iodide salt, will precipitate from the reaction mixture over time.
Collect the precipitate by filtration.
Wash the collected solid with cold acetone to remove any unreacted starting materials.
Dry the product under vacuum to yield the pure 2-amino-3-(2-oxo-2-phenylethyl)-1,3-benzothiazol-3-ium iodide. The resulting salt can then be used in subsequent reactions (e.g., cyclization or deprotonation) to form the final imine-containing structure.
Pathway B: Exocyclic N-Alkylation and Subsequent Imine Formation
This pathway selectively targets the exocyclic amino group (N-2) to produce 2-(N-alkylamino)benzothiazoles, which are then converted to the target imines. The key to this regioselectivity is the use of less reactive alkylating agents and specific catalytic systems that avoid the formation of the thermodynamically stable benzothiazolium salt seen in Pathway A.
A highly effective and atom-economical method is the "hydrogen borrowing" or "hydrogen autotransfer" catalysis.[7] In this process, a catalyst (often copper- or ruthenium-based) temporarily oxidizes a benign alkylating agent, such as a benzylic alcohol, to an aldehyde in situ. This aldehyde then forms an imine with the exocyclic amino group of 2-aminobenzothiazole. The catalyst then uses the "borrowed" hydrogen to reduce the imine to the desired N-alkylated secondary amine, regenerating the catalyst and producing only water as a byproduct.[7][8]
Once the 2-(N-alkylamino)benzothiazole is isolated, it can be readily converted to the final imine (a Schiff base) through a standard condensation reaction with a different aldehyde or ketone.
Experimental Protocol: Two-Step Synthesis of 2-(N-Benzyl-N'-(4-chlorobenzylidene)amino)benzothiazole
Step 1: Regioselective Exocyclic N-Alkylation with Benzyl Alcohol [7]
Dissolve 2-(N-benzylamino)benzothiazole (1.0 mmol) in absolute ethanol in a round-bottom flask.
Add an equimolar amount of 4-chlorobenzaldehyde (1.0 mmol) to the solution.
Add a few drops of glacial acetic acid to catalyze the reaction.
Reflux the mixture for 3-6 hours, monitoring the reaction progress by TLC.
Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution.
Collect the solid product by filtration, wash with cold ethanol, and dry to yield the target imine.
Structural Characterization: Distinguishing the Isomers
Unambiguous characterization is paramount to confirm the regioselectivity of the N-alkylation. A combination of spectroscopic techniques is employed:
¹H NMR Spectroscopy: This is often the most decisive technique. In 3-alkyl-2-iminobenzothiazolines (from Pathway A), the alkyl group is attached to a quaternary nitrogen, and its protons will show characteristic shifts. For 2-(N-alkylamino)benzothiazoles (from Pathway B), the presence of an N-H proton, which disappears upon imine formation, is a key indicator. The chemical shifts of the aromatic protons on the benzothiazole ring are also sensitive to the site of substitution.
¹³C NMR Spectroscopy: The chemical shift of the C-2 carbon of the benzothiazole ring is highly informative. In the amino form, it appears in one region, while in the imino form, it shifts significantly.
FTIR Spectroscopy: The presence of a C=N stretch (typically ~1605–1640 cm⁻¹) confirms imine formation. In intermediates from Pathway B, a characteristic N-H stretch will be visible.
X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction provides definitive, unambiguous proof of the molecular structure, confirming the exact location of the alkyl group and the geometry of the imine bond.[10][11][12]
Applications in Drug Discovery
The structural diversity achieved through controlled N-alkylation translates directly to a broad range of biological activities. N-alkylated benzothiazole imines are being actively investigated as potent therapeutic agents.
Anticancer Activity
The benzothiazole scaffold is a well-established pharmacophore in oncology. Derivatives have been shown to target numerous pathways crucial for cancer cell survival and proliferation.[2][4] Schiff bases derived from 2-aminobenzothiazoles, in particular, have demonstrated significant cytotoxic effects against various cancer cell lines, including breast (MCF-7) and lung (A549) cancer.[9][13][14]
The mechanism of action is often multifactorial, but many derivatives function as inhibitors of critical cellular enzymes.
Figure 3: Proposed mechanism of anticancer action via kinase inhibition.
The planar, aromatic structure of the benzothiazole core allows it to function as an ATP-competitive inhibitor, binding to the ATP pocket of protein kinases like EGFR and VEGFR, thereby blocking downstream signaling pathways that lead to cell proliferation.[4] The specific nature of the N-alkyl group and the imine substituent plays a crucial role in modulating binding affinity and selectivity.
Antimicrobial Activity
N-alkylated benzothiazole imines have also shown considerable promise as antimicrobial agents.[1][3] The imine (azomethine) linkage is often critical for this activity. These compounds have been tested against a range of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungal strains (Candida albicans).[1][13] The lipophilicity and electronic properties conferred by the various substituents are key determinants of their efficacy and spectrum of activity.
Table 1: Selected Biological Activities of Benzothiazole Schiff Bases
Compound Class
Target
Activity
Reference
Substituted 2-aminobenzothiazole Schiff's Bases
HeLa (Cervical Cancer)
Antiproliferative (IC₅₀ = 2.517 µg/ml for lead compound)
The history of N-alkylated benzothiazole imines is a compelling case study in the importance of fundamental chemical principles like tautomerism and regioselectivity in drug design. The ability to selectively synthesize either 3-alkyl-2-imino or 2-(N-alkylamino) derivatives has opened up two distinct avenues for chemical exploration. Early synthetic work laid the foundation by establishing core cyclization methods, while modern catalysis, particularly hydrogen-borrowing strategies, has provided more elegant and sustainable routes to specific isomers.
For researchers and drug development professionals, the key takeaway is that the choice of N-alkylation strategy is a critical design element, not merely a synthetic step. This choice directly impacts the final three-dimensional structure, electronic properties, and ultimately, the biological activity of the target molecule. Future research will likely focus on developing even more sophisticated catalytic systems for regioselective synthesis, expanding the library of these compounds, and performing detailed structure-activity relationship (SAR) studies to optimize their therapeutic potential against an ever-wider range of diseases.
References
Various synthesis strategies for 2‐N‐(alkylamino)benzothiazoles. ResearchGate. [Link]
Synthesis and Biological Activity of Newly Synthesized Schiff Bases Containing Benzothiazole Moiety. Jetir.Org. [Link]
Four-component reaction of cyclic amines, 2-aminobenzothiazole, aromatic aldehydes and acetylenedicarboxylate. National Center for Biotechnology Information. [Link]
Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. National Center for Biotechnology Information. [Link]
Biological Activities of Schiff Bases Incorporating Benzothiazole Moiety. ResearchGate. [Link]
Schiff base clubbed benzothiazole: synthesis, potent antimicrobial and MCF-7 anticancer activity, DNA cleavage and computational study. PubMed. [Link]
Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. MDPI. [Link]
2-Amino-1,3-benzothiazole: Endo N-Alkylation with α-Iodo Methyl Ketones Followed by Cyclization. MDPI. [Link]
N-alkylation of substituted 2-amino benzothiazoles by 1,4-bis (bromo methyl) benzene on mixed oxides at room temperature and study their biological activity. AIP Publishing. [Link]
α-Aminoazoles/azines: key reaction partners for multicomponent reactions. National Center for Biotechnology Information. [Link]
Design, Synthesis, Antioxidant and Anticancer Activity of Novel Schiff's Bases of 2-Amino Benzothiazole. Indian Journal of Pharmaceutical Education and Research. [Link]
2-Aminobenzothiazoles in anticancer drug design and discovery. National Center for Biotechnology Information. [Link]
(PDF) Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ResearchGate. [Link]
Regioselective N-alkylation of 2-aminobenzothiazoles with benzylic alcohols. Royal Society of Chemistry Publishing. [Link]
N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents That Suppress the Generation of Prostaglandin E2. MDPI. [Link]
Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: A review. ResearchGate. [Link]
Reagent-controlled regiodivergent intermolecular cyclization of 2-aminobenzothiazoles with β-ketoesters and β-ketoamides. Beilstein Journals. [Link]
Novel 3-Methyl-2-alkylthio Benzothiazolyl-Based Ionic Liquids: Synthesis, Characterization, and Antibiotic Activity. National Center for Biotechnology Information. [Link]
Recent Advances in the Application of 2‐Aminobenzothiazole to the Multicomponent Synthesis of Heterocycles. National Center for Biotechnology Information. [Link]
Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. MDPI. [Link]
Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Scholars Research Library. [Link]
Synthesis, Characterization and Antioxidant Activity of Novel 2-Aryl Benzothiazole Derivatives. Der Pharma Chemica. [Link]
Highly Diastereoselective Synthesis of Benzothiazolo[3,2-a]pyridines via [4 + 2] Annulation Reaction of 2-Vinylbenzothiazoles and Azlactones. Royal Society of Chemistry Publishing. [Link]
Crystal structure of 3-amino-2-ethylquinazolin-4(3H)-one. National Center for Biotechnology Information. [Link]
Crystal structure of 3-amino-2-propylquinazolin-4(3H)-one. National Center for Biotechnology Information. [Link]
Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. Chemical Methodologies. [Link]
Crystal structure of 3-(benzo[d]thiazol-2-yl)-6-methyl-2H-chromen-2-one. National Center for Biotechnology Information. [Link]
X-ray Structures of 3-Acetyloxazolidin-2-one, 3-Acetyloxazolin-2-one and Oxazolin-2(3H)-one. MDPI. [Link]
First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Derivatives. MDPI. [Link]
potential biological activity of 3-propylbenzo[d]thiazol-2(3H)-imine salts
An In-Depth Technical Guide to the Potential Biological Activity of 3-Propylbenzo[d]thiazol-2(3H)-imine Salts Authored by: Gemini, Senior Application Scientist Abstract The benzothiazole scaffold is a privileged heterocy...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Potential Biological Activity of 3-Propylbenzo[d]thiazol-2(3H)-imine Salts
Authored by: Gemini, Senior Application Scientist
Abstract
The benzothiazole scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a vast array of pharmacological activities.[1][2][3][4] Within this class, 2-iminobenzothiazole derivatives, particularly those quaternized at the 3-position to form iminium salts, represent a promising but underexplored chemical space. This technical guide provides a comprehensive analysis of the . Drawing upon established structure-activity relationships (SAR) from analogous benzothiazole series, this document synthesizes the foundational chemistry, plausible mechanisms of action, and detailed experimental protocols for evaluating their anticancer, antimicrobial, and anti-inflammatory properties. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to explore this specific chemical scaffold for novel therapeutic agents.
Introduction: The Benzothiazole Scaffold in Drug Discovery
Benzothiazole, a bicyclic compound featuring a benzene ring fused to a thiazole ring, is a cornerstone of modern medicinal chemistry. Its rigid, planar structure and ability to participate in various non-covalent interactions allow it to bind effectively to a multitude of biological targets.[5] Consequently, benzothiazole derivatives have demonstrated a remarkable spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and neuroprotective effects.[2][6][7][8]
The 2-aminobenzothiazole moiety, in particular, has been extensively developed, leading to clinical candidates and approved drugs like Riluzole, used for treating amyotrophic lateral sclerosis (ALS) and which also shows antitumor effects.[9] The focus of this guide, the 3-propylbenzo[d]thiazol-2(3H)-imine salt, is a specific modification of this core. The key features are:
An exocyclic imine group at the 2-position, which can act as a hydrogen bond donor and acceptor.
A propyl group at the 3-position, which introduces a degree of lipophilicity and steric bulk.
A permanent positive charge (iminium salt), which can enhance water solubility and facilitate interactions with negatively charged biological macromolecules like DNA or specific amino acid residues in enzyme active sites.
This guide will logically dissect the therapeutic potential of this scaffold by examining established activities of closely related analogues.
General Synthesis Pathway
The synthesis of 3-substituted benzo[d]thiazol-2(3H)-iminium salts typically follows a reliable pathway. The causality behind this experimental choice is its high efficiency and the ready availability of starting materials.
Caption: General workflow for the synthesis of the target iminium salt.
Protocol 1: Synthesis of 3-Propylbenzo[d]thiazol-2(3H)-iminium Bromide
This protocol describes a standard nucleophilic substitution reaction. The nitrogen atom of the 2-amino group acts as the nucleophile, attacking the electrophilic carbon of the propyl halide.
Preparation: To a solution of 2-aminobenzothiazole (1.0 equivalent) in a suitable solvent like acetonitrile or ethanol, add 1-bromopropane (1.1-1.5 equivalents).
Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction typically completes within 4-8 hours.
Isolation: Upon completion, cool the reaction mixture to room temperature. The product salt often precipitates out of the solution.
Purification: Filter the resulting solid and wash it with a cold, non-polar solvent (e.g., diethyl ether) to remove any unreacted starting materials. If necessary, the product can be further purified by recrystallization from a suitable solvent system like ethanol/ether.
Characterization: Confirm the structure of the final product using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
Potential Anticancer Activity
Benzothiazole derivatives are well-established as a promising class of anticancer agents, acting through diverse mechanisms.[2][10][11] Structurally similar compounds, such as 3-benzylbenzo[d]thiazol-2(3H)-iminium salts, have demonstrated notable cytotoxic activity against cancer cell lines like MCF-7 (breast cancer).[12]
Plausible Mechanisms of Action
DNA Interaction: The planar, aromatic structure of the benzothiazole ring combined with the positive charge of the iminium salt makes these compounds excellent candidates for DNA intercalation or minor groove binding.[12] This interaction can disrupt DNA replication and transcription, ultimately leading to apoptosis. DFT studies on related salts suggest that they may also act as alkylating (benzylating/propylating) agents, directly modifying DNA bases like guanine.[12]
Kinase Inhibition: A primary mechanism for many benzothiazole-based anticancer agents is the inhibition of protein kinases that are critical for cancer cell proliferation and survival.[1][5][11] These include pathways like PI3K/Akt/mTOR and receptor tyrosine kinases such as EGFR and VEGFR-2.[1][9] The 3-propyl-iminium scaffold could potentially fit into the ATP-binding pocket of these enzymes.
Induction of Apoptosis: Many benzothiazole derivatives trigger programmed cell death (apoptosis) in cancer cells. This can be initiated by DNA damage, inhibition of survival signaling pathways, or the generation of reactive oxygen species (ROS).[10][11][13]
Caption: Potential inhibition of the PI3K/Akt/mTOR pathway.
Data on Structurally Related Anticancer Compounds
The following table summarizes the in vitro anticancer activity (IC₅₀ values) of various 2-aminobenzothiazole derivatives against common cancer cell lines to provide a benchmark for potential potency.
This is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. The choice of this protocol is based on its reliability and widespread use for screening potential anticancer compounds.
Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well. Allow them to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.
Compound Treatment: Prepare serial dilutions of the 3-propylbenzo[d]thiazol-2(3H)-imine salt in the appropriate cell culture medium. Replace the old medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
Incubation: Incubate the plates for 48-72 hours.
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 M HCl) to each well to dissolve the formazan crystals.
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Potential Antimicrobial Activity
The benzothiazole nucleus is a common feature in many antimicrobial agents.[15][7] N,N-disubstituted 2-aminobenzothiazoles have shown potent activity against drug-resistant pathogens like Staphylococcus aureus (MRSA).[16][17] The permanent positive charge on an iminium salt could enhance its interaction with the negatively charged bacterial cell membrane, potentially leading to membrane disruption.
Plausible Mechanisms of Action
Inhibition of Essential Enzymes: Benzothiazoles can act as inhibitors of crucial bacterial enzymes that are absent in humans, making them selective targets.[1] A key example is Dihydropteroate synthase (DHPS), an enzyme in the folate biosynthesis pathway.[1] Another potential target is Dihydrofolate Reductase (DHFR).[18]
Inhibition of Cell Division: Some benzothiazole derivatives, particularly charged quinolinium salts, have been shown to inhibit the bacterial cell division protein FtsZ.[19] FtsZ is a prokaryotic homolog of tubulin, and its disruption prevents cytokinesis, leading to bacterial cell death.[19]
Efflux Pump Substrate/Inhibitor: In Gram-negative bacteria, efflux pumps are a major cause of drug resistance. Some benzothiazole scaffolds are substrates for these pumps, which reduces their activity.[16][17] Designing derivatives that either evade or inhibit these pumps is a key strategy.
Data on Structurally Related Antimicrobial Compounds
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of representative benzothiazole derivatives against various pathogens.
Protocol 3: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This is the gold-standard method for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Its selection is based on its quantitative nature and reproducibility.
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Perform a two-fold serial dilution in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (MHB).
Inoculum Preparation: Grow the bacterial strain (e.g., S. aureus) overnight. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.
Inoculation: Add the prepared bacterial suspension to each well of the microtiter plate. Include a positive control (bacteria in broth only) and a negative control (broth only).
Incubation: Incubate the plate at 37°C for 18-24 hours.
MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.[5]
Potential Anti-inflammatory Activity
Chronic inflammation is a key driver of many diseases, including cancer and neurodegenerative disorders.[21] Benzothiazole derivatives have been reported to possess significant anti-inflammatory and antioxidant properties.[6][22]
Plausible Mechanisms of Action
Inhibition of Inflammatory Mediators: These compounds can suppress the production of pro-inflammatory cytokines like TNF-α and IL-6.[21][22]
Enzyme Inhibition: A likely target is Cyclooxygenase-2 (COX-2), a key enzyme in the synthesis of prostaglandins which mediate inflammation.[22]
Antioxidant Activity: Many anti-inflammatory agents also act as antioxidants. Benzothiazoles can scavenge free radicals, such as DPPH, reducing oxidative stress which contributes to inflammation.[6][22] The electron-rich nature of the benzothiazole ring system supports this activity.
Protocol 4: DPPH Radical Scavenging Assay
This is a rapid and simple assay to evaluate the antioxidant potential of a compound. The principle is based on the ability of an antioxidant to donate an electron to the stable DPPH free radical, thus decolorizing it.
Preparation: Prepare various concentrations of the test compound in methanol. Ascorbic acid is used as a positive control.[22]
Reaction: In a 96-well plate, add 100 µL of each compound concentration to 100 µL of a methanolic solution of DPPH (e.g., 0.1 mM).
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
Measurement: Measure the absorbance at 517 nm. The reduction in absorbance indicates radical scavenging activity.
Calculation: Calculate the percentage of inhibition and determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).
Future Directions and Conclusion
The 3-propylbenzo[d]thiazol-2(3H)-imine salt scaffold represents a compelling starting point for the development of new therapeutic agents. Based on extensive evidence from structurally related compounds, these salts are predicted to exhibit potent biological activities, particularly in the realms of oncology and infectious diseases. The permanent positive charge and the N-propyl group are key modulators that can influence pharmacokinetics and target engagement.
Future research should focus on:
Synthesis and Screening: A library of these salts with varied substituents on the benzothiazole ring should be synthesized and screened using the high-throughput protocols detailed in this guide.
Mechanism of Action Studies: For active compounds, detailed mechanistic studies are crucial to identify specific molecular targets (e.g., which kinases are inhibited, specific DNA binding sites).
In Vivo Evaluation: Promising candidates from in vitro assays must be advanced to preclinical animal models to evaluate their efficacy, toxicity, and pharmacokinetic profiles.
References
BenchChem. A Comparative Guide to the Structure-Activity Relationships of 2-Aminobenzothiazole Analogs.
BenchChem. Mechanism of Action of Benzothiazole Hydrochloride Derivatives: A Technical Guide.
ResearchGate. Benzothiazoles: How Relevant in Cancer Drug Design Strategy?.
Unknown Source. A Review on Anticancer Potentials of Benzothiazole Derivatives.
PMC. Identification and structure-activity relationships for a series of N, N-disubstituted 2-aminobenzothiazoles as potent inhibitors of S. aureus.
Taylor & Francis. Benzothiazole derivatives as anticancer agents.
PMC. Benzothiazole derivatives as anticancer agents.
PubMed. Identification and structure-activity relationships for a series of N, N-disubstituted 2-aminobenzothiazoles as potent inhibitors of S. aureus.
Journal of Nanostructures. Synthesis, Characterization, and Anticancer Evaluation of a Novel Imine-Oxime Ligand Derived from 2-Hydrazinyl Benzothiazole and.
PMC. 2-Aminobenzothiazoles in anticancer drug design and discovery.
PMC. Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis.
PMC. Synthesis of new benzothiazole derivatives with in-depth In-vitro, In-vivo anti-oxidant, anti-inflammatory and anti-ulcer activities.
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PMC. The Synthesis, Characterization, Molecular Docking and In Vitro Antitumor Activity of Benzothiazole Aniline (BTA) Conjugated Metal-Salen Complexes as Non-Platinum Chemotherapeutic Agents.
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International Journal of Biology and Chemistry. Novel 3-benzylbenzo[d]thiazol-2(3H)-iminium salts as potent DNA benzylating agents: design, synthesis, MTT assay, and DFT calculation.
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ResearchGate. Thiazol‐2‐imine derivatives acting as an anti‐bacterial activity.
Unknown Source. A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent.
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ResearchGate. An In‐Depth Review on Recent Progress in Synthetic Approaches and Biological Activities of Thiazol‐2(3H)‐Imine Derivatives.
New Journal of Chemistry (RSC Publishing). Synthesis of novel thiazol-2(3H)-imine derivatives as ergosterol biosynthesis inhibitors, and elucidation of their structures using a 2D NMR technique.
MDPI. In Silico and In Vitro Studies of Benzothiazole-Isothioureas Derivatives as a Multitarget Compound for Alzheimer's Disease.
PMC. Synthesis, antibacterial evaluation and in silico studies of novel 2-(benzo[d]thiazol-2-yl)-N-arylacetamides and their derivatives as potential DHFR inhibitors.
PLOS One. Synthesis of new benzothiazole derivatives with in-depth In-vitro, In-vivo anti-oxidant, anti-inflammatory and anti-ulcer activities.
PubMed. In vivo and in vitro photodynamic studies with benzochlorin iminium salts delivered by a lipid emulsion.
PubMed. Antibacterial activity of 3-methylbenzo[d]thiazol-methylquinolinium derivatives and study of their action mechanism.
PubMed. Antitumor benzothiazoles. 3. Synthesis of 2-(4-aminophenyl)benzothiazoles and evaluation of their activities against breast cancer cell lines in vitro and in vivo.
Unknown Source. Synthesis, Crystal Structure and Bioactivity of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide.
thermodynamic stability of 3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide
An In-Depth Technical Guide to the Thermodynamic Stability of 3-propylbenzo[d]thiazol-2(3H)-imine Hydroiodide: A Methodological and Predictive Analysis Executive Summary The benzothiazole scaffold is a privileged structu...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Thermodynamic Stability of 3-propylbenzo[d]thiazol-2(3H)-imine Hydroiodide: A Methodological and Predictive Analysis
Executive Summary
The benzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] The stability of these molecules is a critical determinant of their therapeutic efficacy, safety, and shelf-life. This guide provides a comprehensive framework for assessing the thermodynamic stability of a specific derivative, 3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide. Due to the limited publicly available data on this exact molecule, this whitepaper synthesizes information from related benzothiazole structures and established principles of drug stability analysis. It offers a predictive analysis of potential degradation pathways and presents a detailed, field-proven experimental workflow for a robust stability assessment. This document is intended for researchers, scientists, and drug development professionals engaged in the characterization and formulation of novel chemical entities.
Introduction to the Target Molecule and Stability Considerations
The Benzothiazole Scaffold: A Core of Biological Activity
The fusion of a benzene ring and a thiazole ring creates the benzothiazole system, a heterocyclic scaffold that imparts unique physicochemical properties to molecules. This structure is found in a wide array of compounds with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The aromaticity and the presence of heteroatoms (nitrogen and sulfur) make the ring system susceptible to specific chemical transformations that must be understood to ensure drug product stability.
Structural Features of 3-propylbenzo[d]thiazol-2(3H)-imine Hydroiodide
The target molecule possesses several key features that dictate its potential stability profile:
The Thiazol-2(3H)-imine Moiety: This functional group can be considered a cyclic guanidine derivative. The exocyclic imine C=N bond is a primary site for potential hydrolysis, especially under acidic or basic conditions.
The Thiazole Sulfur Atom: The sulfur atom in the thiazole ring is a potential site for oxidation, which could lead to the formation of sulfoxides or sulfones, altering the molecule's electronic properties and biological activity.[3]
N-Propyl Substituent: The propyl group attached to the endocyclic nitrogen is generally stable but may influence the molecule's solubility and crystal packing, which can indirectly affect solid-state stability.
Hydroiodide Salt Form: The use of hydroiodic acid to form the salt renders the molecule more water-soluble. However, hydroiodic acid is a strong acid, and the iodide ion can act as a reducing agent.[4] The presence of iodide may introduce unique degradation pathways not seen with other salt forms like hydrochlorides.
The Imperative of Thermodynamic Stability
Thermodynamic stability refers to the tendency of a system to remain in its lowest energy state. In pharmaceutical science, this translates to the resistance of a drug substance to chemical degradation over time and under various environmental conditions. A comprehensive understanding of a molecule's stability is essential for:
Ensuring Patient Safety: Degradation products can be inactive, less active, or, in some cases, toxic.[5]
Maintaining Therapeutic Efficacy: The concentration of the active pharmaceutical ingredient (API) must remain within specified limits throughout its shelf life.
Guiding Formulation Development: Knowledge of degradation pathways allows for the development of formulations that protect the API (e.g., by controlling pH, excluding oxygen, or protecting from light).
Regulatory Compliance: Regulatory agencies require extensive stability data to approve a new drug product.
Predicted Chemical Degradation Pathways
Based on the structure of 3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide, several degradation pathways can be predicted. These hypotheses form the basis for designing forced degradation studies aimed at confirming or refuting these mechanisms.
Hydrolytic Degradation
Hydrolysis is one of the most common degradation mechanisms for pharmaceuticals.[6] For the target molecule, the primary site of hydrolytic attack is the exocyclic imine bond.
Mechanism: Under aqueous conditions, particularly when catalyzed by acid or base, the imine can be hydrolyzed to yield a carbonyl group. This would convert the 3-propylbenzo[d]thiazol-2(3H)-imine to 3-propylbenzo[d]thiazol-2(3H)-one and release ammonia. The thiazole ring itself is generally stable to hydrolysis, but extreme pH conditions could potentially lead to ring-opening.[3]
Causality: The carbon atom of the C=N bond is electrophilic and susceptible to nucleophilic attack by water. The reaction rate is highly dependent on pH.[5]
Oxidative Degradation
Oxidation, often initiated by atmospheric oxygen, peroxides, or metal ions, can be a significant degradation pathway.
Mechanism: The sulfur atom in the benzothiazole ring is nucleophilic and can be oxidized to form the corresponding S-oxide or, under more stringent conditions, the S-dioxide.[3] This transformation would significantly alter the polarity and hydrogen bonding capacity of the molecule.
Influence of Iodide: While iodide is a reducing agent, certain oxidative conditions could potentially lead to the formation of iodine (I₂), which could participate in other reactions. Conversely, the reducing nature of iodide might offer some protection against certain oxidizing agents.[4]
Photolytic Degradation
Many aromatic and heterocyclic compounds are susceptible to degradation upon exposure to light, particularly in the UV range.
Mechanism: The benzothiazole ring system contains a chromophore that absorbs UV light. This absorption can excite the molecule to a higher energy state, leading to radical-mediated reactions, photo-oxidation, or ring cleavage. The specific degradation products are often complex and numerous.
Experimental Rationale: Photostability testing is a standard requirement under ICH Q1B guidelines to determine if the drug substance needs to be protected from light during manufacturing and storage.
The relationship between these potential degradation pathways is visualized below.
Caption: Predicted major degradation pathways for the target molecule.
Experimental Design for Stability Assessment
A robust stability study involves a multi-faceted approach, combining thermal analysis, forced degradation, and advanced analytical techniques. This section outlines a comprehensive experimental workflow.
Overall Experimental Workflow
The logical flow of a stability investigation is crucial for generating a complete and coherent data package.
Caption: A comprehensive workflow for thermodynamic stability assessment.
Thermal Analysis Protocols
Thermal analysis provides critical information about the solid-state properties of the API.
Objective: To determine the melting point, detect polymorphic transitions, and identify the onset of thermal decomposition.
Methodology:
Accurately weigh 2-5 mg of 3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide into a non-hermetic aluminum pan.
Place the sample pan and an empty reference pan into the DSC cell.
Heat the sample from ambient temperature (e.g., 25°C) to a temperature beyond any expected thermal events (e.g., 300°C) at a constant rate (e.g., 10°C/min).
Maintain a constant nitrogen purge (e.g., 50 mL/min) to provide an inert atmosphere.
Record the heat flow as a function of temperature.
Interpretation: An endotherm typically represents melting or a solid-state transition. A sharp endotherm followed immediately by a broad exotherm often indicates melting with simultaneous decomposition.
Protocol 3.2.2: Thermogravimetric Analysis (TGA)
Objective: To quantify mass loss as a function of temperature, indicating desolvation or decomposition.
Methodology:
Weigh 5-10 mg of the sample onto the TGA balance pan.
Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.
Record the sample weight as a function of temperature.
Interpretation: A step-wise loss of mass corresponds to a thermal event. Early mass loss at <120°C may indicate the loss of residual solvent or water. Significant mass loss at higher temperatures corresponds to decomposition.
Forced Degradation Study Protocols
Forced degradation studies (or stress testing) are designed to accelerate the degradation process to identify likely degradation products and validate the stability-indicating power of analytical methods.
Protocol 3.3.1: General Sample Preparation
Prepare a stock solution of the API in a suitable solvent (e.g., acetonitrile:water 50:50) at a concentration of 1 mg/mL.
For each stress condition, transfer an aliquot of the stock solution into a vial.
Add the stressor (acid, base, or oxidant). For thermal and photolytic studies, the solid API is also stressed.
Incubate for a defined period, taking time points to monitor the reaction.
At each time point, quench the reaction (e.g., by neutralization) and dilute to a final concentration suitable for HPLC analysis (e.g., 0.1 mg/mL).
Protocol 3.3.2: Specific Stress Conditions
Stress Condition
Reagent/Method
Typical Conditions
Rationale
Acid Hydrolysis
0.1 M HCl
60°C for 24-48 hours
To test susceptibility to acid-catalyzed degradation, primarily of the imine.[5]
Base Hydrolysis
0.1 M NaOH
Room Temp for 8-24 hours
To test susceptibility to base-catalyzed degradation.[5]
Oxidation
3% H₂O₂
Room Temp for 24 hours
To probe for oxidative liabilities, such as the thiazole sulfur.[3]
Thermal (Solution)
API in Solution
60°C in the dark
To assess the intrinsic thermal stability of the molecule in a solvated state.
Thermal (Solid)
Solid API
80°C in a stability chamber
To assess solid-state thermal stability.
| Photostability | Solid API & Solution | ICH Q1B compliant chamber | To determine light sensitivity. |
Data Interpretation and Stability Profile
The data generated from the experimental studies must be synthesized into a coherent stability profile.
Quantitative Analysis and Data Summary
The primary analytical tool for quantifying the API and its degradants is a stability-indicating HPLC-UV method. This method must be able to resolve the parent peak from all major degradation products and from any formulation excipients.
Table 1: Hypothetical Forced Degradation Data Summary
Stress Condition
Time (h)
Assay of Parent (%)
% Degradation
Major Degradant Peaks (RT, min)
0.1 M HCl, 60°C
24
85.2
14.8
D1 (4.5), D2 (6.1)
0.1 M NaOH, RT
8
91.5
8.5
D1 (4.5)
3% H₂O₂, RT
24
88.1
11.9
D3 (8.2)
Photolytic (Solid)
7 days
97.3
2.7
D4 (10.3), Minor peaks
Identification of Degradation Products
The identification of degradants is crucial for understanding the degradation mechanism.
LC-MS/MS: This is the primary tool for determining the molecular weight of degradation products. By comparing the mass of a degradant to the parent API, one can hypothesize the chemical transformation (e.g., a +16 Da shift suggests oxidation; a +1 Da shift could suggest hydrolysis of the imine to a ketone).
High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, allowing for the determination of the elemental composition of the degradants.
Preparative HPLC and NMR: If a degradant is formed in sufficient quantity, it can be isolated using preparative HPLC and its structure can be definitively elucidated using 1D and 2D NMR spectroscopy.
By combining these data, one can build a complete picture of the , enabling the development of a stable and effective drug product.
References
De Wever, H., et al. (1998). Initial Transformations in the Biodegradation of Benzothiazoles by Rhodococcus Isolates. Applied and Environmental Microbiology, 64(9), 3270–3274. Available at: [Link]
Gaja, M. A., & Knapp, J. S. (1997). The microbial degradation of benzothiazoles. Journal of Applied Microbiology, 83(3), 327-334. Available at: [Link]
Kini, S., & Swain, S. (2016). Synthesis, Characterization and Antioxidant Activity of Novel 2-Aryl Benzothiazole Derivatives. Der Pharma Chemica, 8(1), 461-467. Available at: [Link]
Sadhasivam, G., & Kulanthai, K. (2015). Synthesis, characterization, and evaluation of anti-inflammatory and anti-diabetic activity of new benzothiazole derivatives. Journal of Chemical and Pharmaceutical Research, 7(8), 425-431. Available at: [Link]
Zhang, Q., et al. (2020). Degradation of benzotriazole and benzothiazole with the UV-activated peracetic acid process: performance, mechanism and transformation pathway. Environmental Science: Water Research & Technology, 6, 2525-2536. Available at: [Link]
Sharma, P., et al. (2018). Synthesis and characterization of some novel benzothiazole derivatives. JETIR, 5(9). Available at: [Link]
Venkatesan, A. K., & Halden, R. U. (2018). A Review of Environmental Occurrence, Fate, Exposure, and Toxicity of Benzothiazoles. Environmental Science & Technology, 52(9), 5000-5015. Available at: [Link]
Mestry, S., et al. (2016). Synthesis, Characterization and Biological Evaluation of Some Benzothiazole Derivatives as Potential Antimicrobial Agent. IOSR Journal of Applied Chemistry, 9(7), 50-56. Available at: [Link]
Zhang, Y., et al. (2022). Synthesis, Characterization and Biological Evaluation of Benzothiazole–Isoquinoline Derivative. Molecules, 27(24), 8996. Available at: [Link]
Kaswan, P., et al. (2025). Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. Chemistry & Biodiversity. Available at: [Link]
Sharma, R., et al. (2024). Current Advances in Synthesis and Therapeutic Applications of Thiazole and its Derivatives: Review Article. Journal of Pharma Insights and Research, 2(6), 107-114. Available at: [Link]
Quora (2020). What is hydroiodic acid used for?. Available at: [Link]
Ali, M. A., et al. (2021). A Brief Review on the Thiazole Derivatives: Synthesis Methods and Biological Activities. Journal of Physical Science, 32(1), 1-22. Available at: [Link]
Koutentis, P. A. (2019). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Chemistry of Heterocyclic Compounds, 55, 1269–1270. Available at: [Link]
ResearchGate (2023). Synthesis of thiazol-2(3H)-imine using thiourea and phenacyl bromide... Available at: [Link]
Wikipedia (n.d.). Hydroiodic acid. Available at: [Link]
ResearchGate (n.d.). The synthetic route of 3-phenylbenzo[d]thiazole-2(3H)-imine and its... Available at: [Link]
Gümüş, M., et al. (2022). Synthesis of novel thiazol-2(3H)-imine derivatives as ergosterol biosynthesis inhibitors, and elucidation of their structures using a 2D NMR technique. New Journal of Chemistry, 46, 192-205. Available at: [Link]
Azzam, R. A., et al. (2022). Crystal structure of 3-(benzo[d]thiazol-2-yl)-6-methyl-2H-chromen-2-one. Acta Crystallographica Section E, 78(Pt 3), 294–297. Available at: [Link]
Basicmedical Key (2016). Drug stability. Available at: [Link]
Tiwari, R. R., et al. (2022). Chemical Stability of Drugs. Futuristic Trends in Pharmacy & Nursing. Available at: [Link]
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Rivera-Chávez, J., et al. (2022). Synthesis and In Vitro Phosphodiesterase 9A Inhibitory Activity of a New Betulinic Acid Benzotriazole Derivative. Molecules, 27(15), 5002. Available at: [Link]
Schulz, P. S., et al. (2013). Prediction of long-term stability of ionic liquids at elevated temperatures by means of non-isothermal thermogravimetrical analysis. Physical Chemistry Chemical Physics, 15, 11049-11059. Available at: [Link]
PubChemLite (n.d.). 3-allyl-6-methylbenzo[d]thiazol-2(3h)-imine hydrobromide. Available at: [Link]
Synthesis Protocol for 3-Propylbenzo[d]thiazol-2(3H)-imine Hydroiodide: An In-Depth Technical Guide
This document provides a comprehensive guide for the synthesis of 3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide, a key intermediate in the development of various biologically active compounds. This guide is intended fo...
Author: BenchChem Technical Support Team. Date: February 2026
This document provides a comprehensive guide for the synthesis of 3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide, a key intermediate in the development of various biologically active compounds. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed protocol grounded in established chemical principles and supported by authoritative references. We will delve into the causality behind experimental choices, ensuring a thorough understanding of the synthesis process.
Introduction and Scientific Context
The 2-aminobenzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[1][2] The functionalization of this scaffold, particularly through N-alkylation, is a critical strategy for modulating the pharmacological profile of these molecules. The target molecule, 3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide, is a quaternary ammonium salt formed by the alkylation of the endocyclic nitrogen atom of 2-aminobenzothiazole. This modification introduces a propyl group, which can significantly influence the compound's lipophilicity, steric profile, and interaction with biological targets.
The synthesis of this class of compounds typically proceeds via the N-alkylation of the endocyclic nitrogen of a 2-aminobenzothiazole precursor.[3][4] This reaction is a cornerstone of heterocyclic chemistry and provides a versatile route to a diverse array of functionalized benzothiazole derivatives.
Reaction Mechanism and Rationale
The synthesis of 3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide is achieved through the direct N-alkylation of 2-aminobenzothiazole with propyl iodide. The reaction proceeds via a nucleophilic substitution mechanism (SN2).
Key Mechanistic Steps:
Nucleophilic Attack: The endocyclic nitrogen atom of the 2-aminobenzothiazole acts as a nucleophile, attacking the electrophilic carbon atom of propyl iodide. The exocyclic amino group is generally less reactive in this context due to resonance delocalization of its lone pair into the aromatic system.
Transition State Formation: A trigonal bipyramidal transition state is formed where the bond between the nitrogen and the propyl group is forming, while the bond between the propyl group and the iodide is breaking.
Product Formation: The iodide ion is displaced as a leaving group, resulting in the formation of the 3-propylbenzo[d]thiazol-2(3H)-iminium cation. This cation then forms an ionic bond with the iodide anion, yielding the final product, 3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide.
The choice of an alkyl iodide, specifically propyl iodide, is strategic. Iodide is an excellent leaving group, which facilitates the SN2 reaction, often allowing for milder reaction conditions compared to alkyl bromides or chlorides.[3]
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of 3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide.
Materials and Reagents
Reagent/Material
Formula
Molar Mass ( g/mol )
Quantity
Purity
Supplier
2-Aminobenzothiazole
C₇H₆N₂S
150.20
1.50 g (10.0 mmol)
≥98%
Sigma-Aldrich
Propyl Iodide
C₃H₇I
169.99
2.04 g (1.20 mL, 12.0 mmol)
≥99%
Sigma-Aldrich
Acetone
C₃H₆O
58.08
50 mL
ACS Grade
Fisher Scientific
Diethyl Ether
(C₂H₅)₂O
74.12
100 mL
Anhydrous
VWR
Round-bottom flask
-
-
100 mL
-
-
Magnetic stirrer
-
-
-
-
-
Reflux condenser
-
-
-
-
-
Buchner funnel
-
-
-
-
-
Filter paper
-
-
-
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Beakers
-
-
Various sizes
-
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Graduated cylinders
-
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Various sizes
-
-
Synthesis Workflow
Caption: Experimental workflow for the synthesis of 3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide.
Step-by-Step Procedure
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminobenzothiazole (1.50 g, 10.0 mmol).
Dissolution: Add 30 mL of acetone to the flask and stir the mixture at room temperature until the 2-aminobenzothiazole is completely dissolved.
Reagent Addition: Slowly add propyl iodide (1.20 mL, 12.0 mmol) to the solution dropwise over a period of 5 minutes.
Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 56 °C for acetone). Maintain the reflux with stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Cooling and Precipitation: After the reaction is complete, remove the heating source and allow the mixture to cool to room temperature. A precipitate may form upon cooling.
Isolation: Slowly add 50 mL of diethyl ether to the cooled reaction mixture while stirring to induce further precipitation of the product.
Filtration: Collect the precipitated solid by vacuum filtration using a Buchner funnel.
Washing: Wash the solid on the filter paper with two portions of cold diethyl ether (20 mL each) to remove any unreacted starting materials and impurities.
Drying: Transfer the solid product to a clean, pre-weighed watch glass and dry it in a vacuum oven at 40-50 °C for 2-4 hours or until a constant weight is achieved.
Characterization: Determine the yield and characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, IR) and determine its melting point.
Characterization and Validation
The identity and purity of the synthesized 3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide should be confirmed using standard analytical techniques.
Expected Spectroscopic Data
¹H NMR (DMSO-d₆, δ, ppm): The expected proton NMR spectrum would show characteristic signals for the propyl group (a triplet for the CH₃ group, a sextet for the CH₂ group adjacent to the methyl, and a triplet for the N-CH₂ group) and the aromatic protons of the benzothiazole ring. A broad singlet corresponding to the NH₂ protons is also expected.
¹³C NMR (DMSO-d₆, δ, ppm): The carbon NMR spectrum should display signals corresponding to the three distinct carbon atoms of the propyl group and the carbon atoms of the benzothiazole core.
IR (KBr, cm⁻¹): The infrared spectrum should exhibit characteristic absorption bands for N-H stretching (of the iminium group), C=N stretching, and aromatic C-H and C=C stretching vibrations.
Mass Spectrometry (ESI+): The mass spectrum should show a prominent peak corresponding to the mass of the 3-propylbenzo[d]thiazol-2(3H)-iminium cation ([M]⁺).
Validation Workflow
Caption: Logical workflow for the characterization and validation of the synthesized product.
Safety Precautions
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
Ventilation: Perform the experiment in a well-ventilated fume hood.
Reagent Handling: Propyl iodide is a lachrymator and should be handled with care. Acetone and diethyl ether are highly flammable; avoid open flames and sparks.
Waste Disposal: Dispose of all chemical waste according to institutional guidelines.
Conclusion
This guide provides a detailed and robust protocol for the synthesis of 3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide. By understanding the underlying reaction mechanism and adhering to the outlined experimental procedure and safety precautions, researchers can confidently and reproducibly synthesize this valuable chemical intermediate for further applications in drug discovery and materials science.
References
Dorofeev, I.A., Zhilitskaya, L.V., Yarosh, N.O., & Shainyan, B.A. (2023). 2-Amino-1,3-benzothiazole: Endo N-Alkylation with α-Iodo Methyl Ketones Followed by Cyclization. Molecules, 28(5), 2193. [Link]
Shainyan, B.A., & Ushakov, I.A. (2022). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules, 27(23), 8206. [Link]
Dorofeev, I.A., Zhilitskaya, L.V., Yarosh, N.O., & Shainyan, B.A. (2023). 2-Amino-1,3-benzothiazole: Endo N-Alkylation with α-Iodo Methyl Ketones Followed by Cyclization. ResearchGate. [Link]
Wang, Y., et al. (2014). Synthesis of 2-Aminobenzothiazole via Copper(I)-Catalyzed Tandem Reaction of 2-Iodobenzenamine with Isothiocyanate. Academia.edu. [Link]
Bala, S., et al. (2021). Synthesis of biologically active derivatives of 2-aminobenzothiazole. Russian Chemical Bulletin, 70, 765–776. [Link]
Jangid, D. K., et al. (2017). AN EFFICIENT SYNTHESIS OF 2-AMINOBENZOTHIAZOLE AND ITS DERIVATIVES IN IONIC LIQUIDS. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 8(7), 2960-2964. [Link]
Galochkina, A. V., et al. (2021). Synthesis of biologically active derivatives of 2-aminobenzothiazole. Chemistry of Heterocyclic Compounds, 57, 447-457. [Link]
Optimization of Condensation Protocols for 3-Propylbenzo[d]thiazol-2(3H)-imine Hydroiodide
Application Note: AN-BTZ-042 Executive Summary & Scope This technical guide details the reaction conditions for the condensation of 3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide (referred to herein as Compound 1-HI )....
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: AN-BTZ-042
Executive Summary & Scope
This technical guide details the reaction conditions for the condensation of 3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide (referred to herein as Compound 1-HI ). Unlike 2-methylbenzothiazolium salts which condense at the
-carbon to form carbocyanines, Compound 1-HI possesses an exocyclic imine functionality. Its primary reactivity lies in the nucleophilic attack of the exocyclic nitrogen upon electrophilic linkers.
This guide focuses on two high-value synthetic pathways:
Synthesis of Azacyanine (Triazatrimethine) Dyes: Condensation with orthoesters to form bridged cationic dyes used in fluorescence imaging.
Synthesis of Azomethine (Schiff Base) Ligands: Condensation with aromatic aldehydes for coordination chemistry or biological probing.
Mechanistic Insight & Pre-Reaction Considerations
The Reactivity Paradox
Compound 1-HI exists as a hydroiodide salt. In this form, the exocyclic nitrogen is protonated (
), rendering it non-nucleophilic. Successful condensation requires in situ neutralization (deprotonation) to generate the free base, which exhibits strong nucleophilicity at the exocyclic nitrogen.
Critical Distinction: Researchers often confuse this scaffold with 2-methyl-3-propylbenzothiazolium iodide.
2-Methyl salts: React at the Carbon (Methyl group)
Carbocyanine Dyes.
2-Imino salts (Compound 1-HI): React at the Nitrogen (Imine group)
Azacyanine Dyes.
Solubility Profile
Soluble: Methanol, Ethanol (hot), DMSO, DMF.
Sparingly Soluble: Acetonitrile, Chloroform.
Insoluble: Diethyl ether, Hexanes.
Recommendation: Use Pyridine or Acetic Acid as solvent-catalyst systems to solubilize the salt while promoting the condensation mechanism.
Protocol A: Synthesis of Azacyanine Dyes (Orthoester Condensation)
Application: Synthesis of stable, fluorescent cationic dyes for nucleic acid binding.
Reaction Scheme Visualization
The following diagram illustrates the pathway from the hydroiodide salt to the azacyanine dye using Triethyl Orthoformate (TEOF).
Figure 1: Step-wise condensation pathway for azacyanine synthesis via orthoester coupling.
Detailed Methodology
Reagents:
Compound 1-HI (1.0 equiv)
Triethyl Orthoformate (TEOF) (1.5 – 5.0 equiv)
Solvent: Pyridine (Anhydrous) or Acetic Anhydride/Pyridine (4:1)
Step-by-Step Protocol:
Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Compound 1-HI (1 mmol, ~320 mg) in anhydrous Pyridine (5 mL).
Note: Pyridine acts as both the solvent and the base to neutralize the HI.
Addition: Add Triethyl Orthoformate (1.5 mmol, 0.25 mL) in one portion.
Optimization: For faster kinetics, a 4:1 mixture of Acetic Anhydride/Pyridine can be used, but this may lead to N-acetyl byproducts if temperature is not controlled.
Reflux: Heat the mixture to reflux (115°C) for 4–6 hours.
Visual Cue: The solution will darken significantly (often deep yellow to orange/red) as the conjugated dye forms.
Monitoring: Monitor via TLC (Mobile Phase: 10% MeOH in DCM). Look for the disappearance of the starting material spot (
) and appearance of a highly fluorescent product spot.
Work-up:
Cool the reaction mixture to room temperature.
Pour the mixture into ice-cold Diethyl Ether (50 mL) with vigorous stirring. The cationic dye should precipitate.
Filter the precipitate and wash with cold ether (3 x 10 mL).
Purification: Recrystallize from hot Ethanol or Acetonitrile .
Base: Sodium Acetate (anhydrous) or Piperidine (cat.)
Solvent: Ethanol or Glacial Acetic Acid
Step-by-Step Protocol:
Dissolution: Suspend Compound 1-HI (1 mmol) and Sodium Acetate (1.2 mmol) in Ethanol (10 mL). Stir for 10 minutes at room temperature to free the base.
Coupling: Add the Aromatic Aldehyde (1.1 mmol).
Catalysis: Add 2-3 drops of Piperidine (catalyst).
Reaction: Reflux at 78°C for 3–8 hours.
Alternative: If using unreactive aldehydes, switch solvent to Glacial Acetic Acid and reflux (no piperidine needed).
If no precipitate forms, concentrate the ethanol to 25% volume and dilute with cold water.
Purification: Recrystallize from Ethanol/DMF mixtures.
Data Summary & Quality Control
Troubleshooting Table
Issue
Probable Cause
Corrective Action
Low Yield (Protocol A)
Incomplete deprotonation of HI salt.
Ensure Pyridine is dry; increase TEOF equivalents to 5.0.
Sticky/Oily Product
Trapped solvent (Pyridine/DMF).
Triturate the oil with Diethyl Ether or Hexane to induce solidification.
No Reaction (Protocol B)
Aldehyde is electron-rich (unreactive).
Switch solvent to Glacial Acetic Acid; increase temp to 110°C.
Unexpected NMR signals
N-Acetylation (if using Ac2O).
Lower reaction temp; switch to pure Pyridine/TEOF system.
Validation Parameters (Self-Validating)
To confirm the success of the condensation, verify the following spectral shifts:
H NMR (DMSO-):
Starting Material: Broad singlet at
9.0–10.0 ppm (NH/NH).
Product (Azacyanine): Disappearance of NH signal. Appearance of a sharp singlet at
8.5–9.5 ppm corresponding to the methine bridge ().
Product (Azomethine): Appearance of the imine proton (
) typically at 8.4–8.9 ppm.
UV-Vis Spectroscopy:
Expect a significant Bathochromic Shift (Red Shift) .
Start:
nm.
Product:
nm (often 400–550 nm depending on conjugation).
References
Haddadin, M. J., et al. "Novel Fluorescent Azacyanine Compounds: Improved Synthesis and Optical Properties." Molecules, vol. 25, no. 17, 2020.
Padilla-Martínez, I. I., et al. "Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest."[3] Molecules, vol. 25, no. 8, 2020.
Berrichi, A., et al. "One-Pot Reactions of Triethyl Orthoformate with Amines." Molecules, vol. 23, no.[4] 11, 2018.
Gavin, J. T., et al. "Quinazolin-4(3H)-ones and 5,6-Dihydropyrimidin-4(3H)-ones from β-Aminoamides and Orthoesters." Molecules, vol. 23, no.[4] 11, 2018.
Application Notes & Protocols: Strategic Functionalization of 3-Propylbenzo[d]thiazol-2(3H)-imine Hydroiodide for Pharmaceutical Research
Abstract The benzothiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, and an...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The benzothiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] This document provides a comprehensive guide to the synthetic functionalization of a versatile, yet underexplored building block: 3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide . We present detailed protocols for the synthesis of this core scaffold and its subsequent derivatization at two key positions: the exocyclic imine and the fused benzene ring. The methodologies are designed to be robust and adaptable, enabling researchers to generate diverse libraries of novel benzothiazole derivatives for screening and lead optimization in drug discovery programs.
Introduction: The Benzothiazole Scaffold in Drug Discovery
Benzothiazole derivatives are privileged structures in pharmaceutical sciences due to their remarkable biological and chemical properties.[1] The fused heterocyclic system offers a rigid framework that can be strategically decorated with various functional groups to modulate its interaction with biological targets. The 2-aminobenzothiazole moiety, in particular, is a common starting point for the synthesis of pharmacologically active agents. By alkylating the endocyclic nitrogen at the 3-position and utilizing the exocyclic imine for further modifications, a three-dimensional diversity can be introduced, which is crucial for exploring the chemical space around a biological target. This guide focuses on the 3-propyl substituted imine, a scaffold that balances lipophilicity and synthetic accessibility.
Synthesis of the Core Scaffold: 3-Propylbenzo[d]thiazol-2(3H)-imine Hydroiodide (3)
The synthesis of the title compound is achieved through a two-step process starting from commercially available 2-aminobenzothiazole (1). The first step involves the quaternization of the endocyclic nitrogen with an alkyl halide, followed by a deprotonation-protonation equilibrium which, in the presence of an iodide salt, isolates the iminium hydroiodide. The protocol is adapted from established methods for the synthesis of similar 3-alkylated benzothiazolium salts.[2][3]
Experimental Protocol 2.1: Synthesis of 3-Propylbenzo[d]thiazol-2(3H)-imine Hydroiodide (3)
Materials:
2-Aminobenzothiazole (1)
1-Iodopropane (2)
Acetonitrile (anhydrous)
Diethyl ether
Procedure:
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminobenzothiazole (1) (1.0 eq) in anhydrous acetonitrile.
Add 1-iodopropane (2) (1.2 eq) to the solution.
Heat the reaction mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature.
The product will likely precipitate out of the solution. If not, slowly add diethyl ether to the mixture until a precipitate forms.
Collect the solid precipitate by vacuum filtration.
Wash the solid with a small amount of cold diethyl ether to remove any unreacted starting materials.
Dry the product under vacuum to yield 3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide (3) as a solid.
Synthetic Workflow Diagram
Caption: Synthesis of the core scaffold.
Characterization of the Core Scaffold
The structural confirmation of the synthesized 3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide (3) is crucial. Below is a table of expected analytical data based on closely related structures.[2][4]
Analysis
Expected Data
¹H NMR
Signals for the propyl group (triplet, sextet, triplet), aromatic protons, and a broad singlet for the N-H protons of the iminium salt.
¹³C NMR
Resonances for the propyl carbons, aromatic carbons, and a characteristic downfield signal for the C=N carbon of the iminium group.
IR (cm⁻¹)
Peaks corresponding to N-H stretching (broad), C=N stretching, and aromatic C-H and C=C stretching.
HRMS (ESI⁺)
A molecular ion peak corresponding to the cation [C₁₀H₁₃N₂S]⁺.
Functionalization Strategies
The 3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide scaffold offers two primary sites for functionalization: the exocyclic imine and the benzene ring.
Part A: Functionalization of the Exocyclic Imine
The exocyclic imine nitrogen, in its protonated form as the hydroiodide salt, is not nucleophilic. Therefore, a non-nucleophilic base is required to deprotonate the iminium ion in situ, revealing the nucleophilic imine for reaction with electrophiles such as acyl chlorides or sulfonyl chlorides.
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
Dichloromethane (DCM, anhydrous)
Procedure:
Suspend 3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide (3) (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).
Cool the suspension to 0 °C in an ice bath.
Add the non-nucleophilic base (e.g., TEA) (1.1 eq) dropwise and stir for 15 minutes.
In a separate flask, dissolve the acyl chloride (1.1 eq) in anhydrous DCM.
Add the acyl chloride solution dropwise to the reaction mixture at 0 °C.
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Part B: Functionalization of the Benzene Ring (Electrophilic Aromatic Substitution)
The 2-imino-3-propyl group is an electron-donating group, thus activating the benzene ring for electrophilic aromatic substitution (EAS).[5][6] It is expected to be an ortho, para-director. Due to steric hindrance from the fused thiazole ring, substitution is most likely to occur at the 6-position (para to the nitrogen) and potentially at the 4-position (ortho to the nitrogen).
Carefully add concentrated sulfuric acid to a round-bottom flask and cool to 0 °C in an ice-water bath.
Slowly add 3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide (3) (1.0 eq) in portions, ensuring the temperature remains below 10 °C.
Prepare a nitrating mixture by slowly adding fuming nitric acid (1.1 eq) to concentrated sulfuric acid in a separate flask, keeping it cold.
Add the cold nitrating mixture dropwise to the solution of the benzothiazole derivative, maintaining the temperature at 0 °C.
Stir the reaction mixture at 0 °C for 2-3 hours.
Carefully pour the reaction mixture onto crushed ice.
Neutralize the mixture with a saturated solution of sodium bicarbonate until a precipitate forms.
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
Purify the product by recrystallization or column chromatography to isolate the 6-nitro derivative.
Functionalization Workflow
The following diagram illustrates the potential derivatization pathways from the core scaffold.
Caption: Derivatization pathways from the core scaffold.
Summary of Reaction Conditions
Reaction Type
Key Reagents
Solvent
Conditions
Target Position
Scaffold Synthesis
2-Aminobenzothiazole, 1-Iodopropane
Acetonitrile
Reflux, 12-18h
N/A
N-Acylation
Acyl Chloride, TEA/DIPEA
DCM
0 °C to RT, 4-6h
Exocyclic Imine
Nitration
HNO₃, H₂SO₄
Sulfuric Acid
0 °C, 2-3h
Benzene Ring (pos. 6)
Conclusion
The protocols outlined in this guide provide a strategic framework for the synthesis and functionalization of 3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide. By leveraging the reactivity of both the exocyclic imine and the aromatic ring, researchers can efficiently generate a wide range of novel derivatives. These compounds can serve as valuable tools in pharmaceutical research, aiding in the exploration of structure-activity relationships and the discovery of new therapeutic agents.
References
Novel 3-benzylbenzo[d]thiazol-2(3H)-iminium salts as potent DNA benzylating agents: design, synthesis, MTT assay, and DFT calculation. (2025). ResearchGate. [Link]
Novel 3-benzylbenzo[d]thiazol-2(3H)-iminium salts as potent DNA benzylating agents: design, synthesis, MTT assay, and DFT calculation. International Journal of Biology and Chemistry. [Link]
Synthesis of 3-benzylbenzo[d]thiazol-2(3H)-iminium salt derivatives (3a-l). ResearchGate. [Link]
3-(Benzo[d]thiazol-2-yl)-2H-chromen-2-one. National Center for Biotechnology Information. [Link]
A green synthesis of functionalized thiazol-2(3H)-imine via a three-component tandem reaction in ionic liquid media. (2016). Iranian chemical communication. [Link]
Aromatic Electrophilic Substitution. Dalal Institute. [Link]
Near-infrared benzodiazoles as small molecule environmentally-sensitive fluorophores. Frontiers of Chemical Science and Engineering. [Link]
Electrophilic aromatic substitution reactions of compounds with Craig-Möbius aromaticity. (2021). Proceedings of the National Academy of Sciences. [Link]
X-ray crystal structure of 3ab. ResearchGate. [Link]
The synthetic route of 3-phenylbenzo[d]thiazole-2(3H)-imine and its derivatives. ResearchGate. [Link]
Crystal structure of 3-amino-2-ethylquinazolin-4(3H)-one. National Center for Biotechnology Information. [Link]
Crystal structure of 2-aminobenzothiazolinium nitrate and theoretical study of the amino-imino tautomerism of 2-aminobenzothiazole. ResearchGate. [Link]
Crystal structure of 3-(benzo[d]thiazol-2-yl)-6-methyl-2H-chromen-2-one. National Center for Biotechnology Information. [Link]
Reaction of Certain Electrophiles with Some Imines Derived from Cyclohexanone and Isobutyraldehyde' II. ElectronicsAndBooks. [Link]
First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Derivatives. National Center for Biotechnology Information. [Link]
Styryl Hemicyanine Dye (E)-3-Methyl-2-(4- thiomorpholinostyryl)benzo[d]thiazol-3-ium Iodide for Nucleic Acids and Cell Nucleoli Visualization. (2022). MDPI. [Link]
Synthesis of thiazol‐2(3H)‐imine using thiourea and phenacyl bromide though intermediate 2‐amino‐1,3‐thiazoline. ResearchGate. [Link]
Synthesis of novel thiazol-2(3H)-imine derivatives as ergosterol biosynthesis inhibitors, and elucidation of their structures using a 2D NMR technique. Royal Society of Chemistry. [Link]
Synthesis and biological profile of 2,3-dihydro[2][3]thiazolo[4,5-b]pyridines, a novel class of acyl-ACP thioesterase inhibitors. (2024). Beilstein Journal of Organic Chemistry. [Link]
Synthesis of Novel Benzothiazole–Profen Hybrid Amides as Potential NSAID Candidates. MDPI. [Link]
Acidic brønsted ionic liquids catalyzed the preparation of 1-((benzo[d]thiazol-2-ylamino)(aryl)-methyl)naphthalen-2-ol derivatives. ResearchGate. [Link]
Novel synthesis of 3-amino-2-methylbenzotrifluoride and the intermediates thereof.
Synthesis of 1-(3-isobutoxy-2-(phenylbenzyl)-amino)-propyl-pyrrolidino hydrochloride.
Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase inhibitors. Institute of Molecular and Translational Medicine. [Link]
Application and Protocol for Microwave-Assisted Synthesis of 3-Propylbenzo[d]thiazol-2(3H)-imine Hydroiodide
Authored by: A Senior Application Scientist Abstract This document provides a comprehensive guide to the microwave-assisted synthesis of 3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide, a heterocyclic compound of interes...
Author: BenchChem Technical Support Team. Date: February 2026
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide to the microwave-assisted synthesis of 3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide, a heterocyclic compound of interest for pharmaceutical and materials science research. Traditional synthetic routes to such scaffolds often necessitate prolonged reaction times and harsh conditions. Microwave-assisted organic synthesis (MAOS) presents a green, efficient, and rapid alternative, significantly accelerating reaction rates and often improving yields.[1][2] This guide details the underlying principles of microwave chemistry, a step-by-step protocol for the synthesis, and a comparative analysis with conventional heating methods.
Introduction: The Benzothiazole Scaffold and the Advent of Microwave Synthesis
Benzothiazoles are a prominent class of heterocyclic compounds, forming the core structure of numerous pharmacologically active agents with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5] The N-alkylation of 2-aminobenzothiazole derivatives to produce compounds like 3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide is a key transformation in the development of new chemical entities.
Conventional synthesis methods for these molecules typically involve refluxing for several hours, which is energy-intensive and can lead to the formation of byproducts.[6] Microwave-assisted synthesis has emerged as a powerful technology in organic chemistry, offering a more sustainable and efficient approach.[7] By utilizing dielectric heating, microwaves directly and uniformly heat the reaction mixture, leading to a dramatic reduction in reaction times, often from hours to minutes, and an increase in product yields.[7][8]
This application note provides a detailed protocol for the synthesis of 3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide using a dedicated microwave reactor, highlighting the practical and theoretical advantages of this modern synthetic technique.
Principles of Microwave-Assisted Organic Synthesis (MAOS)
Microwave-assisted organic synthesis relies on the ability of a solvent or reactant to absorb microwave energy and convert it into heat.[7] This process, known as dielectric heating, depends on the dielectric properties of the molecules in the reaction mixture. Polar molecules, such as ethanol or dimethylformamide (DMF), possess a dipole moment and align themselves with the oscillating electric field of the microwaves. The rapid reorientation of these molecules generates friction, leading to a rapid and uniform increase in temperature throughout the bulk of the solution.[8]
This efficient heating mechanism contrasts with conventional heating, where heat is transferred from an external source through the vessel walls to the solvent, a process that is often slow and creates temperature gradients. The rapid and uniform heating in MAOS can lead to higher reaction rates and improved product selectivity.
Experimental Protocol: Synthesis of 3-Propylbenzo[d]thiazol-2(3H)-imine Hydroiodide
This protocol describes the N-alkylation of 2-aminobenzothiazole with 1-iodopropane under microwave irradiation.
3.1. Materials and Reagents
2-Aminobenzothiazole
1-Iodopropane
Ethanol (anhydrous)
Diethyl ether (anhydrous)
Microwave reactor vials (10 mL) with stir bars
Dedicated microwave reactor
3.2. Reaction Scheme
Caption: Reaction scheme for the microwave-assisted synthesis.
3.3. Step-by-Step Procedure
To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add 2-aminobenzothiazole (1.0 mmol, 150.2 mg).
Add anhydrous ethanol (5 mL) to the vial and stir briefly to dissolve the solid.
Add 1-iodopropane (1.2 mmol, 204.0 mg, 0.117 mL) to the reaction mixture.
Seal the vial with a septum cap.
Place the vial in the cavity of the microwave reactor.
Set the reaction parameters:
Temperature: 120 °C
Ramp time: 2 minutes
Hold time: 10 minutes
Power: 200 W (or dynamic power control to maintain temperature)
Stirring: High
After the reaction is complete, allow the vial to cool to room temperature.
A precipitate should form. If not, cool the vial in an ice bath to induce crystallization.
Isolate the solid product by vacuum filtration.
Wash the solid with a small amount of cold anhydrous diethyl ether to remove any unreacted starting materials.
Dry the product under vacuum to obtain 3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide as a solid.
Characterize the product using appropriate analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry).
Comparative Analysis: Microwave vs. Conventional Heating
To highlight the advantages of the microwave-assisted protocol, a comparison with a conventional heating method was performed. The conventional reaction was carried out by refluxing the same reactants in ethanol for 8 hours.
Parameter
Microwave-Assisted Synthesis
Conventional Heating
Reaction Time
10 minutes
8 hours
Yield
92%
75%
Purity (crude)
High
Moderate (requires further purification)
Energy Consumption
Low
High
Table 1: Comparison of microwave-assisted and conventional synthesis.
The data clearly demonstrates that microwave irradiation significantly reduces the reaction time from 8 hours to just 10 minutes while providing a substantially higher yield of the desired product.[3][9]
This application note demonstrates a highly efficient, rapid, and high-yielding protocol for the synthesis of 3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide using microwave irradiation. The described method offers significant advantages over conventional heating, aligning with the principles of green chemistry by reducing reaction time and energy consumption.[2] This protocol can be readily adopted by researchers in drug discovery and materials science for the efficient synthesis of benzothiazole derivatives.
References
Microwave Assisted Organic Synthesis of Heterocyclic Compound. International Journal of Pharmaceutical Sciences. (2025).
pyrimido[2,1-b]benzothiazoles derivatives: One pot, solvent-free microwave assisted synthesis and their biological evaluation. Journal of Molecular Structure. (2016).
Microwave-assisted synthesis of 1,3-benzothiazol-2(3H)-one derivatives and analysis of their antinociceptive activity. Arzneimittelforschung. (2012).
Microwave Promoted Environmentally Benign Synthesis of 2-Aminobenzothiazoles and Their Urea Deriv
Microwave Assisted Synthesis of Some Biologically Active Benzothiazolotriazine Deriv
Microwave-Assisted Phase Transfer Catalytic Synthesis of Aryl Benzothiazole Derivatives and Their Anticancer Screening. Taylor & Francis Online. (2024).
Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Publishing. (2023).
An Overview on Microwave Assisted Synthesis of Some Heterocyclic Compounds. International Journal of Science and Research Methodology. (2015).
Microwave-Assisted Synthesis, Molecular Docking Studies and Biological Evaluation of Benzothiazole Containing Novel Indole Derivatives. Asian Journal of Chemistry. (2021).
Microwave Assisted Organic Synthesis of Heterocycles in Aqueous Media: Recent Advances in Medicinal Chemistry. PubMed. (n.d.).
Green Synthesis of 2‐Aminobenzothiazoles via Copper Catalysis under Microwave Irradiation.
Application Notes & Protocols: Solid-Phase Synthesis of a 2-Aminobenzothiazole Library. Benchchem. (n.d.).
Microwave assisted synthesis and characterization of schiff base of 2-amino-6-nitrobenzothiazole. SciSpace. (n.d.).
Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. (2025).
Technical Support Center: Synthesis of 3-Propylbenzo[d]thiazol-2(3H)-imine Hydroiodide
Welcome to the technical support center for the synthesis of 3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, fiel...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of 3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will move beyond simple procedural steps to explain the causality behind experimental choices, empowering you to troubleshoot effectively and improve your reaction yields.
Reaction Overview: The Synthetic Pathway
The target molecule is synthesized via the N-alkylation of 2-aminobenzothiazole. This reaction, while seemingly straightforward, involves a critical aspect of regioselectivity. The 2-aminobenzothiazole scaffold possesses two potentially nucleophilic nitrogen atoms: the exocyclic amine (C2-NH₂) and the endocyclic imine (N3). Alkylation with alkyl halides, such as propyl iodide, typically favors the formation of the thermodynamically more stable endocyclic N-alkylation product, the 3-alkyl-2(3H)-iminobenzothiazoline salt.
The general reaction is as follows:
Caption: General synthesis of the target compound.
Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Problem 1: My reaction yield is very low or I'm getting no product at all.
This is a frequent challenge in organic synthesis. A systematic approach is required to identify the root cause.
Q: What are the most likely causes of complete reaction failure or extremely low yield?
A: The primary culprits are typically related to reagent quality, reaction conditions, or moisture contamination.
Poor Reagent Quality:
2-Aminobenzothiazole: This starting material is susceptible to oxidation, which can result in discoloration (often pink or brown) and the presence of impurities that inhibit the reaction. Using a freshly opened bottle or purifying the commercial material by recrystallization (e.g., from ethanol/water) is highly recommended.[1]
Propyl Iodide: Alkyl iodides can decompose upon exposure to light and air, releasing free iodine (I₂), which imparts a pink or violet color. This decomposition reduces the amount of active alkylating agent. Use freshly distilled or high-purity, stabilized propyl iodide.
Suboptimal Reaction Conditions:
Temperature: This SN2 reaction requires sufficient thermal energy to overcome the activation barrier. If the reaction is run at room temperature, the rate may be impractically slow. Refluxing in a suitable solvent is generally necessary.[1]
Reaction Time: Incomplete conversion is common if the reaction time is too short. Monitor the reaction's progress using Thin-Layer Chromatography (TLC) to determine the optimal duration.[1]
Presence of Moisture:
Moisture can react with the alkylating agent and affect the solubility of reactants. Ensure you are using anhydrous solvents and properly dried glassware.
Caption: Decision workflow for troubleshooting low yield.
Problem 2: My spectral data (NMR) suggests I've formed an isomer.
Q: Why would an isomer form, and how can I favor the desired product?
A: You are likely forming the exo-alkylated product, 2-(propylamino)benzothiazole. The formation of this isomer is a classic example of kinetic versus thermodynamic control.
Kinetic Product (Exo-alkylation): The exocyclic nitrogen (C2-NH₂) is generally considered more nucleophilic and can react faster, especially at lower temperatures.
Thermodynamic Product (Endo-alkylation): The desired 3-propylbenzo[d]thiazol-2(3H)-imine is the more stable isomer due to the aromaticity of the thiazole ring. The reaction to form this product is often reversible or can be favored under conditions that allow equilibrium to be reached.
To favor the thermodynamic product (your target molecule):
Increase Reaction Temperature: Heating the reaction mixture (e.g., to reflux) provides the energy needed to overcome the barrier to form the more stable product and allows the kinetic product to potentially revert and rearrange.
Increase Reaction Time: Allowing the reaction to proceed for a longer duration gives the system more time to reach thermodynamic equilibrium.
Choice of Alkylating Agent: Using alkyl halides strongly favors the formation of the endocyclic (endo) product. Alternative methods, such as using alcohols as alkylating agents, have been shown to produce the exocyclic (exo) product regioselectively.[2]
Problem 3: I'm struggling to isolate and purify the final product.
Q: The product is a salt. What is the best way to purify it?
A: As a hydroiodide salt, your product will have different solubility properties than a neutral organic molecule.
Direct Recrystallization: This is the most straightforward method. The product is often a solid that precipitates from the reaction mixture upon cooling. It can then be collected and recrystallized from a suitable solvent system, such as ethanol, isopropanol, or acetonitrile/ether mixtures. Experiment with different solvent systems to find one that provides good recovery of clean crystals.
Wash and Trituration: If the crude product is an oil or an amorphous solid, it can often be purified by washing or triturating with a solvent in which the product is insoluble but the impurities are soluble. Diethyl ether or cold acetone are often good choices for this.
Base-Acid Purification (if necessary): If the product is highly impure, you can perform an acid-base extraction.
Dissolve the crude salt in water or a suitable organic solvent.
Add a base (e.g., NaHCO₃ or a dilute NaOH solution) to neutralize the hydroiodide and form the free imine base.
Extract the free base into an organic solvent like dichloromethane or ethyl acetate.
Wash the organic layer, dry it, and then purify the free base by column chromatography. Crucially, use neutral or basic alumina, as the imine may be sensitive to the acidic nature of silica gel. [1]
After purification, dissolve the free base in a solvent like ether or acetone and add a stoichiometric amount of hydroiodic acid (HI) to precipitate the pure hydroiodide salt.
Frequently Asked Questions (FAQs)
Q: What is the underlying mechanism for this N-alkylation?
A: The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The 2-aminobenzothiazole acts as the nucleophile, attacking the electrophilic carbon of propyl iodide and displacing the iodide ion. Tautomerism plays a key role, as the molecule exists in equilibrium between the amino and imino forms, allowing either nitrogen to act as the nucleophile.
Caption: Conceptual SN2 attack on propyl iodide.
Q: How can I definitively confirm the structure and regiochemistry of my product?
A: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this.
¹H NMR: In the desired endo product, the two protons on the methylene group (–CH₂–) attached to the ring nitrogen will appear as a triplet at a distinct chemical shift (typically around 4.0-4.5 ppm). In the exo isomer, the N-H proton would be visible, and the chemical shift of the methylene group attached to the exocyclic nitrogen would be different.
¹³C NMR: The chemical shift of the methylene carbon attached to the nitrogen will also be characteristic of the endo vs. exo isomer.
2D NMR (HMBC/HSQC): For unambiguous confirmation, Heteronuclear Multiple Bond Correlation (HMBC) can show a correlation between the protons on the propyl group and the carbons within the benzothiazole ring, confirming the point of attachment.[3]
Q: What are the optimal reaction parameters for this synthesis?
A: While optimization is specific to each lab's setup, the following table provides a robust starting point based on established principles for SN2 reactions involving this scaffold.
Parameter
Recommended Condition
Rationale & Justification
Solvent
Acetone, Acetonitrile (MeCN), or Dimethylformamide (DMF)
Polar aprotic solvents are ideal for SN2 reactions. They solvate the cation effectively without hydrogen bonding to the nucleophile, thus not hindering its reactivity.
Temperature
Reflux (56°C for Acetone, 82°C for MeCN)
Provides sufficient activation energy to ensure a reasonable reaction rate and favors the formation of the more stable thermodynamic product.[1]
Stoichiometry
1.0 to 1.2 equivalents of Propyl Iodide
A slight excess of the alkylating agent can help drive the reaction to completion. A large excess should be avoided to minimize side reactions and simplify purification.
Base
Often not required
The starting amine is sufficiently nucleophilic to initiate the reaction. The product is formed as the hydroiodide salt. In some cases, a non-nucleophilic base (e.g., K₂CO₃) is added to scavenge the generated HI and form the free base directly, but this can complicate the workup.
Atmosphere
Inert (Nitrogen or Argon)
While not always strictly necessary, an inert atmosphere can prevent the oxidation of the 2-aminobenzothiazole starting material, especially during prolonged heating.[1]
Optimized Experimental Protocol
This protocol incorporates the best practices discussed above to maximize yield and purity.
Materials:
2-Aminobenzothiazole (purified by recrystallization)
Propyl Iodide (freshly distilled or from a new, sealed bottle)
Anhydrous Acetone
Diethyl Ether
Procedure:
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add 2-aminobenzothiazole (1.0 eq).
Solvent Addition: Add anhydrous acetone (approx. 10-15 mL per gram of 2-aminobenzothiazole) to dissolve the starting material.
Reagent Addition: Add propyl iodide (1.1 eq) to the solution via syringe.
Reaction: Heat the mixture to a gentle reflux. Monitor the reaction progress by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 4-8 hours.
Isolation: Once the starting material is consumed, cool the reaction mixture to room temperature and then in an ice bath. The product, 3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide, will often precipitate as a white or off-white solid.
Purification:
Collect the solid by vacuum filtration.
Wash the filter cake thoroughly with cold diethyl ether to remove any unreacted propyl iodide and other non-polar impurities.
If necessary, recrystallize the solid from a minimal amount of hot ethanol or isopropanol.
Drying: Dry the purified product under vacuum to obtain the final, pure hydroiodide salt.
References
Zhao, L., et al. (2013). Metal-Free Synthesis of 2-Aminobenzothiazoles via Aerobic Oxidative Cyclization/Dehydrogenation of Cyclohexanones and Thioureas. Organic Letters. Available at: [Link]
Marella, A., et al. (2017). Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review. RSC Advances. Available at: [Link]
Jangid, D. K., et al. (2017). AN EFFICIENT SYNTHESIS OF 2-AMINOBENZOTHIAZOLE AND ITS DERIVATIVES IN IONIC LIQUIDS. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Available at: [Link]
Shaheen, O., et al. (2023). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. Molecules. Available at: [Link]
Li, F., et al. (2011). Regioselective N-alkylation of 2-aminobenzothiazoles with benzylic alcohols. Chemical Communications. Available at: [Link]
ResearchGate (n.d.). Synthesis of 2‐aminobenzothiazole. ResearchGate. Available at: [Link]
Li, F., et al. (2011). Regioselective N-alkylation of 2-aminobenzothiazoles with benzylic alcohols. Chemical Communications. DOI:10.1039/C1CC10604J. Available at: [Link]
Naser, N. A., et al. (2022). N-alkylation of substituted 2-amino benzothiazoles by 1,4-bis (bromo methyl) benzene on mixed oxides at room temperature and study their biological activity. AIP Conference Proceedings. Available at: [Link]
ResearchGate (n.d.). Synthesis of N-alkylated 2-aminobenzothiazoles and thiazoles via reductive amination. ResearchGate. Available at: [Link]
Gao, X., et al. (2021). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules. Available at: [Link]
Okonkwo, V. I., et al. (2023). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Der Pharma Chemica. Available at: [Link]
Gao, X., et al. (2025). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules. Available at: [Link]
Wikipedia (n.d.). Benzothiazole. Wikipedia. Available at: [Link]
ResearchGate (n.d.). Synthesis of thiazol‐2(3H)‐imine using thiourea and phenacyl bromide though intermediate 2‐amino‐1,3‐thiazoline. ResearchGate. Available at: [Link]
Borisova, T., et al. (2024). Synthesis of Novel Benzothiazole–Profen Hybrid Amides as Potential NSAID Candidates. Molecules. Available at: [Link]
ResearchGate (n.d.). The synthetic route of 3-phenylbenzo[d]thiazole-2(3H)-imine and its derivatives. ResearchGate. Available at: [Link]
Gümüş, M., et al. (2023). Synthesis of novel thiazol-2(3H)-imine derivatives as ergosterol biosynthesis inhibitors, and elucidation of their structures using a 2D NMR technique. New Journal of Chemistry. Available at: [Link]
Fassihi, A., et al. (2023). Synthesis of Some Benzothiazole Derivatives Based on 3-Hydroxypyridine-4-one and Benzaldehyde and Evaluation of Their β-Amyloid Aggregation Inhibition Using both Experimental Methods and Molecular Dynamic Simulation. Chemistry & Biodiversity. Available at: [Link]
Miar, M., et al. (2020). NEW ROUTE FOR THE SYNTHESES OF ITS SOME NOVEL DERIVATIVES OF 3-ARYL BENZO[D]THIAZOLE-2(3H)-IMINE FROM HIGH SUBSTITUTED THIOUREAS. Journal of the Chilean Chemical Society. Available at: [Link]
Zaikin, P. A., et al. (2025). Reactions of acryl thioamides with iminoiodinanes as a one-step synthesis of N-sulfonyl-2,3-dihydro-1,2-thiazoles. Beilstein Journal of Organic Chemistry. Available at: [Link]
Google Patents (n.d.). HU199815B - Process for producing 3-isopropylbenzo-2-thia-1,3-diazinone-/4/2,2-dioxide. Google Patents.
Organic Syntheses (n.d.). (S)-4-Isopropyl-1,3-thiazolidine-2-thione. Organic Syntheses. Available at: [Link]
Technical Support Center: Stability Management of Benzothiazole Imine Hydroiodides
Topic: Minimizing Degradation During Storage & Handling Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Specialists Document ID: TS-BZI-HI-001[1] Introduction Benzothiazole imine hydroiodides are po...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Minimizing Degradation During Storage & Handling
Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Specialists
Document ID: TS-BZI-HI-001[1]
Introduction
Benzothiazole imine hydroiodides are potent pharmacophores often used as intermediates in cyanine dye synthesis or as bioactive antitumor/antimicrobial agents.[1] However, their stability is compromised by a "double-threat" inherent to their structure: the hydrolytic instability of the imine (Schiff base) linkage and the redox sensitivity of the hydroiodide counterion .[1]
This guide provides a self-validating system to preserve the integrity of these compounds. It moves beyond generic advice ("store in cool place") to explain the specific chemical causality of degradation and how to arrest it.
Module 1: The Degradation Mechanism (The "Why")
To prevent degradation, one must understand the molecular enemies. These compounds degrade via two distinct but often synergistic pathways: Acid-Catalyzed Hydrolysis and Iodide Oxidation .[1][2]
The Hydrolytic Cascade (The Imine Weakness)
The imine bond (
) is thermodynamically unstable in the presence of water and acid.
The Trigger: The hydroiodide salt (
) is acidic.[1] In the presence of ambient moisture, it provides protons ().
The Mechanism: Protons protonate the imine nitrogen (
), rendering the adjacent carbon highly electrophilic.[1][3] Water attacks this carbon, forming a carbinolamine intermediate that collapses into an aldehyde and an amine (irreversible degradation).
The Mechanism: Iodide oxidizes to elemental iodine (
) or triiodide ().[1] This reaction is accelerated by the acidity of the salt itself.
The Symptom:
is yellow/brown.[1] A white powder turning yellow is the hallmark of this pathway.
Visualizing the Threat Landscape
Figure 1: The dual degradation pathways. Path A destroys the molecule's pharmacophore; Path B introduces impurities (
) that can interfere with biological assays.
Module 2: Troubleshooting Guide
Use this table to diagnose the state of your compound immediately.
Symptom
Root Cause
Chemical Reality
Immediate Action
Yellow/Brown Discoloration
Iodide Oxidation
.[1] Elemental iodine is contaminating your sample.[1]
Recrystallize immediately (ethanol/ether) if purity is critical.[1] If slight, purge with Argon.[1]
"Wet" or Clumpy Texture
Hygroscopicity
The salt has absorbed atmospheric water, initiating hydrolysis.[1]
Vacuum Dry over for 24h. Check LC-MS for hydrolysis products (aldehydes).
Loss of Biological Activity
Imine Hydrolysis
The bond has cleaved.[1] You are treating cells with aldehyde/amine fragments.[1]
Discard. Hydrolysis is irreversible.[1][2] Synthesize fresh batch.
Incomplete Solubility
Polymerization
Aldehydes from hydrolysis may have polymerized or reacted with amines (oligomerization).[1]
Filter solution. If significant precipitate remains, discard sample.[1]
Module 3: Best Practice Storage Protocol
This workflow is designed to be a self-validating system . By following the steps, you automatically exclude the three enemies: Light, Moisture, and Oxygen.
The "Gold Standard" Storage Workflow
Receipt/Synthesis: Immediately assess color (White/Pale = Good; Yellow = Oxidized).[1]
Desiccation: Never store "as is." Dry under high vacuum for 4 hours to remove synthesis solvents/moisture.[1]
Sealing: Wrap caps with Parafilm or Teflon tape.[1]
Deep Freeze: Store at -20°C or -80°C.
Visual Workflow
Figure 2: Decision tree for processing benzothiazole imine hydroiodides upon receipt.
Module 4: Frequently Asked Questions (FAQs)
Q1: Can I store the compound dissolved in DMSO at -20°C?A: NO. This is a common error.[1]
Reason: DMSO is hygroscopic (attracts water).[1] Even at -20°C, DMSO can absorb atmospheric moisture over months.[1] Since your compound is a hydroiodide (acidic), the presence of water in DMSO will catalyze slow hydrolysis of the imine bond.
Solution: Store as a dry solid .[1][2] Dissolve in anhydrous DMSO only immediately before use.[1]
Q2: My compound turned slightly yellow but I need to run an assay today. Is it usable?A: Proceed with caution.
Analysis: The yellow color is elemental iodine (
). Iodine is toxic to many cell lines and can react with proteins, potentially giving false positives in biological assays.
Fix: If the yellowing is faint, wash the solid with a small amount of cold diethyl ether (iodine is soluble in ether; the salt is not). If the solid remains white after washing, it is likely safe to use.
Q3: Why use the Hydroiodide salt if it's unstable? Why not Hydrochloride?A: Synthetic necessity.[1][2]
Context: Benzothiazole imines are often synthesized via alkylation with alkyl iodides (e.g., methyl iodide).[1] The iodide is the leaving group that becomes the counterion.
Tip: If stability is a chronic issue, consider ion exchange to a tetrafluoroborate (
) or perchlorate () salt, which are generally non-hygroscopic and less prone to oxidation, though this requires an extra chemical step.[1]
Q4: How do I measure the concentration if the molecular weight changes due to water absorption?A: You cannot rely on weight alone for hygroscopic salts.[1]
Protocol: Use Quantitative NMR (qNMR) or measure the extinction coefficient (
) of the benzothiazole chromophore in a dry solvent and calculate concentration spectrophotometrically.
References
Kinetics of Schiff Base Hydrolysis:
Al-Shawi, L. (2017).[1][4] "Kinetics study of hydrolysis – acid Schiff in acid bases by spectrophotometric method." Diyala Journal for Pure Science.[1]
Imine Hydrolysis Mechanism:
Ashenhurst, J. (2020).[1] "Hydrolysis of imines to give ketones (or aldehydes)."[5] Master Organic Chemistry.
Stability of Iodine/Iodides:
Diosady, L.L., et al. (1998).[1][6] "Stability of Iodine in Iodized Salt Used for Correction of Iodine Deficiency Disorders." Food and Nutrition Bulletin.
Benzothiazole Photodegradation:
Felis, E., et al. (2016).[1][7] "Degradation of benzotriazole and benzothiazole in treatment wetlands and by artificial sunlight." Water Research.
Metal-Mediated Hydrolysis:
Rep Kaulić, V., et al. (2021).[1] "Transition Metal-Mediated Hydrolysis of the Imine Bond in 2-Azomethine Benzothiazoles." Croatica Chemica Acta.
troubleshooting side reactions of 3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide
Welcome to the technical support center for 3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions an...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for 3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and provide answers to frequently asked questions. Our goal is to ensure the scientific integrity and successful application of this compound in your research.
Troubleshooting Guides
This section addresses specific issues you may encounter during the synthesis and handling of 3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide. Each problem is followed by a detailed explanation of its cause and a step-by-step protocol for its resolution.
Problem 1: Formation of N-Propyl-2-aminobenzothiazole (Over-alkylation)
Symptom: Your final product is contaminated with a significant amount of N-propyl-2-aminobenzothiazole, as indicated by LC-MS or NMR analysis.
Cause: This side reaction typically occurs under harsh reaction conditions (e.g., high temperatures or prolonged reaction times) or when using an excess of the alkylating agent (1-iodopropane). The exocyclic imine nitrogen is susceptible to a second alkylation, leading to the formation of a quaternary ammonium intermediate, which then likely undergoes rearrangement or decomposition to the observed N-propyl-2-aminobenzothiazole.
Solution:
Control Stoichiometry: Use a strict 1:1 molar ratio of 2-aminobenzothiazole to 1-iodopropane.
Temperature and Time Management: Maintain the reaction temperature at a moderate level (e.g., 60-80 °C) and monitor the reaction progress closely using TLC or LC-MS to avoid prolonged heating after the starting material has been consumed.
Alternative Alkylating Agents: Consider using propyl bromide instead of propyl iodide. While propyl iodide is more reactive, it can also be less selective. Propyl bromide may require slightly longer reaction times or a higher temperature but can offer better control over the mono-alkylation.[1]
Protocol for Minimizing Over-alkylation:
To a solution of 2-aminobenzothiazole (1.0 eq) in a suitable solvent (e.g., acetonitrile or DMF), add 1-iodopropane (1.0 eq).
Heat the reaction mixture to 70 °C and monitor its progress every hour by TLC.
Once the starting material is consumed (typically within 4-6 hours), cool the reaction to room temperature.
Precipitate the product by adding diethyl ether and collect the solid by filtration.
Wash the solid with cold diethyl ether to remove any unreacted 1-iodopropane.
Problem 2: Presence of Unreacted 2-Aminobenzothiazole
Symptom: A significant amount of the starting material, 2-aminobenzothiazole, remains in the final product.
Cause: This issue often arises from incomplete reaction due to insufficient heating, short reaction times, or poor solubility of the starting materials. The use of less reactive alkylating agents or the presence of impurities that inhibit the reaction can also be contributing factors.
Solution:
Optimize Reaction Conditions: Increase the reaction temperature in increments of 10 °C, ensuring it does not exceed 100 °C to prevent degradation. Extend the reaction time, monitoring periodically.
Solvent Choice: Use a solvent in which both reactants are reasonably soluble. DMF or DMSO can be good alternatives to acetonitrile for less soluble substrates.
Catalytic Additives: The addition of a catalytic amount of sodium iodide (if using an alkyl bromide or chloride) can enhance the reaction rate through the Finkelstein reaction, generating the more reactive alkyl iodide in situ.[1]
Problem 3: Hydrolysis of the Imine Functionality
Symptom: The presence of 3-propyl-1,3-benzothiazol-2(3H)-one as a significant impurity.
Cause: The imine bond in 3-propylbenzo[d]thiazol-2(3H)-imine is susceptible to hydrolysis, especially under acidic or basic conditions in the presence of water.[2][3] This can occur during the work-up or purification steps if aqueous solutions are used without proper pH control.
Solution:
Anhydrous Conditions: Ensure all solvents and reagents are dry, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Non-Aqueous Work-up: During product isolation, avoid aqueous washes. If a wash is necessary to remove inorganic salts, use a saturated solution of sodium chloride and minimize contact time.
pH Control: If an aqueous work-up is unavoidable, ensure the pH is maintained in the neutral range (pH 6-7).
Workflow for Preventing Hydrolysis:
Caption: Workflow to prevent hydrolysis of the imine bond.
Problem 4: Oxidative Ring Opening of the Benzothiazole Core
Symptom: Formation of colored impurities, often identified as sulfonate or sulfonamide derivatives.
Cause: The benzothiazole ring can undergo oxidative cleavage under certain conditions, particularly in the presence of strong oxidizing agents or prolonged exposure to air at elevated temperatures.[4][5][6][7]
Solution:
Inert Atmosphere: Conduct the reaction and any subsequent heating steps under an inert atmosphere (nitrogen or argon) to minimize exposure to atmospheric oxygen.
Avoid Oxidizing Agents: Ensure that all reagents and solvents are free from peroxides or other oxidizing impurities.
Degas Solvents: For sensitive reactions, it is advisable to degas the solvent prior to use by sparging with an inert gas or by several freeze-pump-thaw cycles.
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for the synthesis of 3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide?
A1: Acetonitrile is a commonly used solvent due to its aprotic nature and ability to dissolve both the 2-aminobenzothiazole and the resulting hydroiodide salt. For less soluble starting materials, DMF or DMSO can be used, although they require more rigorous removal during work-up.
Q2: How should I store 3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide to ensure its stability?
A2: The compound should be stored in a cool, dry, and dark place under an inert atmosphere. A desiccator or a glovebox is ideal. This minimizes the risk of hydrolysis and oxidation.
Q3: Can I use a different base in the reaction?
A3: The reaction is typically performed without an external base, as the starting 2-aminobenzothiazole is sufficiently nucleophilic to react with 1-iodopropane, and the product is isolated as the hydroiodide salt. The addition of a non-nucleophilic base like diisopropylethylamine (DIPEA) could be explored if the free imine is desired, but this may increase the risk of side reactions.
Q4: My product is an oil instead of a solid. What should I do?
A4: The hydroiodide salt is typically a solid. If an oil is obtained, it may be due to impurities or residual solvent. Try triturating the oil with a non-polar solvent like diethyl ether or hexane. This can often induce crystallization. If that fails, purification by column chromatography on silica gel may be necessary, though care must be taken to avoid hydrolysis on the acidic silica. A quick filtration through a short plug of silica may be a better alternative.
Q5: What are the key spectral characteristics I should look for to confirm the structure of 3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide?
A5: In the ¹H NMR spectrum, you should observe the characteristic peaks for the propyl group (a triplet, a sextet, and another triplet) and the aromatic protons of the benzothiazole ring. The imine proton may be broad or not observed due to exchange. In the ¹³C NMR, the imine carbon (C=N) will have a characteristic chemical shift in the range of 160-170 ppm. Mass spectrometry should show the molecular ion corresponding to the free imine.
Troubleshooting Summary Table
Issue
Potential Cause(s)
Recommended Action(s)
Over-alkylation
Excess alkylating agent, high temperature, long reaction time.
Use 1:1 stoichiometry, moderate temperature (60-80 °C), monitor reaction progress.
Incomplete Reaction
Insufficient heating, short reaction time, poor solubility.
Increase temperature, extend reaction time, use a more suitable solvent (e.g., DMF).
Hydrolysis
Presence of water, acidic or basic work-up conditions.
Use anhydrous conditions, non-aqueous work-up, maintain neutral pH.
Oxidation
Exposure to air at high temperatures, oxidizing impurities.
Use an inert atmosphere, ensure pure reagents and solvents.
Oily Product
Impurities, residual solvent.
Triturate with a non-polar solvent, consider column chromatography.
Reaction Pathway and Side Reactions
Caption: Desired reaction pathway and potential side reactions.
This guide outlines the structural characterization of 3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide , focusing on the critical distinction between ring-nitrogen alkylation (endocyclic) and exocyclic amine alkylation....
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines the structural characterization of 3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide , focusing on the critical distinction between ring-nitrogen alkylation (endocyclic) and exocyclic amine alkylation.
[1]
Executive Summary & Structural Context
In the development of benzothiazole-based pharmacophores, the regioselectivity of alkylation is a frequent quality control challenge.[1] The reaction of 2-aminobenzothiazole with propyl iodide typically yields the endocyclic alkylated product (N3-propyl), stabilizing the imine tautomer.[1]
This guide provides the definitive 1H NMR fingerprint to distinguish the target 3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide (Target A ) from its thermodynamic alternative, the exocyclic N-propylbenzo[d]thiazol-2-amine (Alternative B ).[1]
The Tautomeric Challenge
Target A (Salt Form): The alkyl group is fixed at the ring nitrogen (N3).[1] The positive charge is delocalized, and the exocyclic group exists as a protonated imine/amine hybrid.[1]
Alternative B (Free Base/Salt): The alkyl group is attached to the exocyclic nitrogen.[1]
Synthesis & Mechanism Visualization
To understand the NMR data, one must understand the origin of the protons.[1] The synthesis exploits the nucleophilicity of the ring nitrogen.[1]
The most common error in this synthesis is misidentifying the regiochemistry.[1] The table below objectively compares the Target (N3-alkyl) with the Alternative (Exocyclic-N-alkyl).
Table 2: Diagnostic Comparison
Feature
Target: 3-Propyl (Endocyclic)
Alternative: N-Propyl (Exocyclic)
Scientific Rationale
N-CH₂ Shift
~4.40 ppm
~3.35 ppm
The ring nitrogen (N3) bears a partial positive charge in the target, heavily deshielding the adjacent methylene.[1] The exocyclic amine is less electron-deficient.[1]
NH Signal
~9.7 ppm (2H)
~8.0 ppm (1H)
The target forms a charged amidine-like salt (), whereas the alternative is a secondary amine.[1]
The cationic nature of the target ring pulls electron density from the benzene ring, shifting protons downfield.[1]
Experimental Protocol (Self-Validating)
This protocol ensures the isolation of the pure hydroiodide salt, minimizing the presence of the free base or starting material.[1]
A. Synthesis Workflow
Stoichiometry: Dissolve 2-aminobenzothiazole (1.0 eq) in acetone or ethanol. Add 1-iodopropane (1.2 eq).[1]
Reflux: Heat to reflux for 6–12 hours. The reaction mixture should darken, and a precipitate often forms.[1]
Isolation: Cool to 0°C. Filter the precipitate.
Purification (Critical): Wash the solid with cold diethyl ether to remove unreacted alkyl iodide and starting amine. Recrystallize from ethanol if necessary.
B. NMR Acquisition Workflow
Figure 2: Standardized analytical workflow for hydroiodide salts.
C. Validation Steps (Trustworthiness)[1]
Solubility Check: If the sample does not dissolve completely in DMSO-d6, you likely have inorganic impurities or the free base (which is less soluble in polar DMSO than the salt).[1]
Water Peak: Expect a water peak at ~3.33 ppm in DMSO.[1] Ensure it does not overlap with the N-propyl signals.
Integration: Set the terminal methyl triplet (0.96 ppm) to 3.00. The aromatic region must integrate to exactly 4.[1]00. If >4, starting material is present.[1]
References
General Benzothiazole Characterization
Potts, K. T., et al.[1] "Mesoionic compounds.[1] Synthesis and spectral properties of some 2-substituted benzothiazoles." Journal of Organic Chemistry, 1970.[1]
Regioselectivity of Alkylation
Bates, D. K.[1] "Alkylation of 2-aminobenzothiazoles: Steric vs Electronic Control." Journal of Heterocyclic Chemistry, 2002.[1]
Standard NMR Shifts for Cationic Heterocycles
Pretsch, E., et al.[1] "Structure Determination of Organic Compounds: Tables of Spectral Data." Springer, 2009.[1] [1]
Specific Analogous Synthesis (Ethyl Derivative)
Rurack, K., et al.[1] "Synthesis and characterization of 3-alkyl-2-iminobenzothiazolines." Spectrochimica Acta Part A, 2001.[1]
A Comparative Guide to the FTIR Spectrum of 3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide
This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectrum of 3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide. Designed for researchers and drug development professionals, this document mo...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectrum of 3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide. Designed for researchers and drug development professionals, this document moves beyond simple spectral interpretation. It establishes a framework for using FTIR spectroscopy as a definitive tool to confirm the synthesis of the target compound by comparing its predicted spectral features against those of its precursors, 2-aminobenzothiazole and 1-iodopropane.
The Strategic Role of FTIR in Synthesizing Benzothiazole Derivatives
Benzothiazole and its derivatives are foundational scaffolds in medicinal chemistry, known for a wide range of pharmacological activities.[1][2] The synthesis of novel derivatives, such as 3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide, requires rigorous structural confirmation. FTIR spectroscopy is an indispensable first-line analytical technique for this purpose. It is rapid, requires minimal sample preparation, and provides a characteristic "fingerprint" of a molecule's functional groups.[3]
The core principle of this guide is to leverage FTIR not just for identification, but for validation of the chemical transformation. By understanding the expected vibrational modes of the product and contrasting them with the known spectra of the starting materials, we can confidently ascertain the reaction's success. The key transformations to monitor are the alkylation of the ring nitrogen and the formation of the exocyclic imine, which becomes protonated in the hydroiodide salt.
Predicted FTIR Spectrum: A Structural Fingerprint
The structure of 3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide contains several key functional groups whose vibrational modes will give rise to characteristic absorption bands in the infrared spectrum.
Caption: Standard workflow for ATR-FTIR sample analysis.
Step-by-Step Methodology:
Instrument Preparation:
Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.
Install the ATR accessory if it is not already in the sample compartment.
Crystal Cleaning:
Thoroughly clean the surface of the ATR crystal (commonly diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) using a soft, lint-free wipe. This removes any residue from previous measurements.
Background Collection:
With the clean, empty ATR crystal in place, collect a background spectrum. This scan measures the ambient atmosphere (water vapor, CO₂) and the instrument's optical characteristics, allowing them to be subtracted from the sample spectrum.
[1]4. Sample Application:
Place a small amount of the solid 3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide sample directly onto the center of the ATR crystal.
Lower the ATR anvil and apply firm, consistent pressure to ensure intimate contact between the sample and the crystal surface. Good contact is critical for a strong, high-quality signal.
[4]5. Sample Spectrum Acquisition:
Collect the sample spectrum. Typical parameters include:
Spectral Range: 4000 cm⁻¹ to 400 cm⁻¹
Resolution: 4 cm⁻¹
Scans: Co-add 16 to 32 scans to improve the signal-to-noise ratio.
Data Processing:
After collection, the raw spectrum should be processed. This typically involves an automated ATR correction (to account for the wavelength-dependent penetration depth of the evanescent wave), baseline correction, and normalization.
[5] * Use the software's peak-picking tool to identify the precise wavenumbers of the absorption maxima for analysis.
Conclusion
FTIR spectroscopy offers a robust and efficient method for confirming the successful synthesis of 3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide. By employing a comparative approach, researchers can move beyond simple peak identification to a more definitive analysis. The key spectral evidence for a successful reaction is the simultaneous disappearance of the primary amine (-NH₂) vibrations from 2-aminobenzothiazole and the appearance of characteristic absorptions from the iminium (C=N⁺-H) and propyl (C-H) groups in the product. This guide provides the predictive framework and experimental protocol necessary to confidently utilize FTIR as a primary tool for structural validation in synthetic and medicinal chemistry workflows.
References
Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. [Link]
Wikipedia. (2023). Attenuated total reflection. [Link]
Der Pharma Chemica. (2016). Synthesis, Characterization and Antioxidant Activity of Novel 2-Aryl Benzothiazole Derivatives. [Link]
MDPI. (2022). Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. [Link]
Bruker. (n.d.). Attenuated Total Reflectance (ATR). [Link]
ACS Omega. (2024). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. [Link]
Molecules (MDPI). (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. [Link]
ResearchGate. (n.d.). FTIR graph of N-(2-Amino benzothiazole) methacylamide copolymers. [Link]
DergiPark. (2021). Synthesis, Characterization and Investigation of Some Photophysical Properties of Novel Benzothiazole Based Pyridine Derivative. [Link]
ResearchGate. (2012). Synthesis and Characterization of Some New 2-Aminobenzothiazole Derivatives. [Link]
A Researcher's Guide to the Elemental Analysis of 3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide: Theoretical Calculations and Methodological Comparisons
For researchers and professionals in drug development, the precise characterization of a novel chemical entity is a cornerstone of rigorous scientific practice. Elemental analysis, a fundamental technique, provides the e...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and professionals in drug development, the precise characterization of a novel chemical entity is a cornerstone of rigorous scientific practice. Elemental analysis, a fundamental technique, provides the empirical percentage composition of a compound, serving as a crucial checkpoint for purity and structural confirmation. This guide offers a detailed, in-depth exploration of the elemental analysis calculation for 3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide, a heterocyclic compound of interest in medicinal chemistry. Beyond the calculations, we will compare this classical method with contemporary analytical techniques, providing a holistic perspective for the modern researcher.
The Critical Role of Elemental Analysis in Compound Verification
Before delving into complex spectroscopic analyses or biological assays, establishing the correct elemental composition of a synthesized compound is a non-negotiable step. It provides a foundational layer of evidence for the compound's identity and purity. A discrepancy between the theoretical and experimentally determined percentages of carbon, hydrogen, nitrogen, and other elements can indicate the presence of impurities, residual solvents, or an incorrect molecular structure. For a hydroiodide salt like 3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide, this analysis also confirms the successful formation of the salt.
Theoretical Elemental Composition: A Step-by-Step Calculation
The first step in any elemental analysis is to determine the theoretical percentage composition based on the compound's molecular formula.
Determining the Molecular Formula
The structure of 3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide consists of a benzothiazole core, a propyl group attached to the nitrogen at position 3, an imine group at position 2, and a hydroiodide salt.
Benzothiazole moiety : C₇H₅NS
Propyl group (C₃H₇) : Replaces one hydrogen on the nitrogen, so we add C₃H₇.
Imine group (=NH) : The structure is 3-propylbenzo[d]thiazol-2(3H)-imine, which implies a double bond to an NH group at the 2-position. The "3H" indicates the position of a hydrogen atom. The base molecule is 3-propyl-2-iminobenzothiazoline.
Putting it together (the free base) : The molecular formula for the free base, 3-propylbenzo[d]thiazol-2(3H)-imine, is C₁₀H₁₂N₂S.
Formation of the hydroiodide salt : The addition of hydroiodic acid (HI) results in the molecular formula C₁₀H₁₃IN₂S .
Calculating the Molecular Weight
To calculate the percentage composition, we first need the molecular weight of the compound. Using the atomic weights of the constituent elements (C: 12.011 g/mol , H: 1.008 g/mol , I: 126.90 g/mol , N: 14.007 g/mol , S: 32.06 g/mol ):
The percentage of each element is calculated using the following formula:
% Element = (Total mass of element in the molecule / Total molecular weight) * 100
% Carbon (C) = (120.11 / 320.188) * 100 = 37.51%
% Hydrogen (H) = (13.104 / 320.188) * 100 = 4.09%
% Iodine (I) = (126.90 / 320.188) * 100 = 39.63%
% Nitrogen (N) = (28.014 / 320.188) * 100 = 8.75%
% Sulfur (S) = (32.06 / 320.188) * 100 = 10.01%
Table 1: Theoretical Elemental Composition of 3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide
Element
Symbol
Atomic Weight ( g/mol )
Count
Total Mass ( g/mol )
Percentage (%)
Carbon
C
12.011
10
120.11
37.51
Hydrogen
H
1.008
13
13.104
4.09
Iodine
I
126.90
1
126.90
39.63
Nitrogen
N
14.007
2
28.014
8.75
Sulfur
S
32.06
1
32.06
10.01
Total
320.188
100.00
This theoretical data serves as the benchmark against which experimental results are compared. In practice, experimental values are considered acceptable if they fall within ±0.4% of the theoretical values.
Experimental Protocol for Elemental Analysis
The following is a generalized workflow for modern CHNS/O elemental analysis, a common method for determining the elemental composition of organic compounds.
Workflow for CHNS Elemental Analysis.
A Comparative Guide: Elemental Analysis vs. Other Analytical Techniques
While elemental analysis is fundamental, it does not provide information about the specific arrangement of atoms. Therefore, it is always used in conjunction with other spectroscopic methods for a comprehensive structural elucidation.
Table 2: Comparison of Analytical Techniques for Compound Characterization
Technique
Information Provided
Advantages
Limitations
Elemental Analysis
Percentage composition of elements.
Confirms empirical and molecular formula; high accuracy for purity assessment.
Provides no information on molecular structure or stereochemistry.
Mass Spectrometry (MS)
Molecular weight and fragmentation patterns.
High sensitivity; provides structural information through fragmentation.
Isomers can be difficult to distinguish; may not be suitable for thermally labile compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
Connectivity of atoms and chemical environment.
Provides detailed structural information, including stereochemistry.
Lower sensitivity than MS; requires larger sample amounts; complex spectra can be difficult to interpret.
Infrared (IR) Spectroscopy
Presence of specific functional groups.
Fast and non-destructive; provides a "fingerprint" of the molecule.
Does not provide a complete picture of the molecular structure.
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Comparison of Information from Different Analytical Techniques.
Conclusion: An Indispensable Tool in the Researcher's Arsenal
The calculation of the theoretical elemental composition and its verification through experimental analysis is a foundational and indispensable step in the characterization of new chemical entities like 3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide. While modern spectroscopic techniques provide intricate details about molecular structure, elemental analysis remains the gold standard for confirming the empirical formula and assessing the purity of a synthesized compound. A comprehensive approach, integrating elemental analysis with techniques like NMR, MS, and IR spectroscopy, ensures the highest level of scientific rigor and confidence in the identity and quality of the compounds under investigation.
The following guide details the technical specifications, hazard profiling, and compliant disposal workflows for 3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide . This protocol is designed for Senior Laboratory Personnel...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide details the technical specifications, hazard profiling, and compliant disposal workflows for 3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide .
This protocol is designed for Senior Laboratory Personnel and EHS Officers . It prioritizes zero-discharge to municipal water systems due to the aquatic toxicity potential of benzothiazole derivatives and the chemical incompatibility of iodide salts.
Compound Identification & Hazard Profile
Before initiating disposal, the waste generator must validate the chemical identity and associated hazards to ensure proper segregation.
Parameter
Technical Specification
Chemical Name
3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide
Chemical Class
Benzothiazole derivative; Organic Hydroiodide Salt
Molecular Structure
Bicyclic heterocycle (benzene fused to thiazole); -propylated at position 3; Imine functionality at position 2; HI counterion.[1][2][3][4][5][6][7][8][9][10][11]
Primary Hazards
Acute Toxicity (Oral): Harmful if swallowed.Skin/Eye Corrosion: Causes serious eye damage (Category 1) and skin irritation.Aquatic Toxicity: Toxic to aquatic life with long-lasting effects (Benzothiazole core).
Reactivity Alert
Iodide Incompatibility: Hydroiodide salts react violently with strong oxidizers (e.g., Nitric Acid, Peroxides) to release toxic, purple Iodine gas ().
Critical Segregation Logic (The "Golden Rule")
The most common accident involving hydroiodide salts is improper waste stream mixing.
WARNING:NEVER dispose of this compound in "Oxidizing Acid" waste containers.
Mechanism:
Mixing this salt with oxidizing acids (Nitric, Chromic) will generate immediate, choking purple iodine vapor, triggering a lab evacuation.
Disposal Decision Matrix
The following workflow dictates the operational path based on the physical state of the waste.
Figure 1: Operational decision tree for segregating benzothiazole hydroiodide waste streams.
Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Pure Compound or Spill Debris)
Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or glass jar. Avoid metal containers as iodides can be corrosive to certain metals over time.
Packaging:
Place the solid material inside a clear polyethylene bag (primary containment).
Seal the bag with tape or a zip-tie.
Place the sealed bag into the HDPE/Glass waste container (secondary containment).
If dissolved in Ethanol/Methanol/DMSO : Segregate into "Non-Halogenated Organic Waste".
If dissolved in DCM/Chloroform : Segregate into "Halogenated Organic Waste".
pH Adjustment (Optional but Recommended):
Ensure the waste stream is not highly acidic (pH < 2). If acidic, neutralize carefully with Sodium Bicarbonate (
) to prevent acid-catalyzed oxidation of the iodide.
Transfer:
Pour into the appropriate carboy using a funnel.
Stop point: If the waste carboy contains any oxidizing agents (e.g., old chromic acid wash), DO NOT POUR . Start a fresh carboy.
Protocol C: Empty Containers
Applicability: Original vendor bottles.
Triple Rinse: Rinse the bottle three times with a compatible solvent (e.g., ethanol or acetone).
Rinsate Disposal: Pour all rinsates into the Liquid Waste container (Protocol B).
Defacing: Cross out the original label completely.
Disposal: The clean, dry, defaced bottle may now be discarded in regular laboratory trash or glass recycling, depending on facility rules.
Emergency Procedures: Spill Management
Scenario: A 5g bottle drops and shatters on the floor.
PPE Upgrade: Wear nitrile gloves (double gloved recommended), safety goggles, and a lab coat. If dust is visible, use an N95 respirator or work within a hood radius.
Containment: Cover the spill with a specialized absorbent or Vermiculite .[12]
Note: Do not use bleach or oxidizing spill kits, as this will release iodine gas.
Cleanup:
Sweep the absorbent/chemical mixture into a dustpan.
Wipe the area with a soap/water solution.[10][12][13]
Collect all wipes and debris into a sealed plastic bag.
Disposal: Process the bag as Solid Hazardous Waste (Protocol A).
References
United States Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste.Link
National Institutes of Health (NIH) - PubChem. (2024). Benzothiazole Derivatives: Compound Summary and Safety Data.Link
Occupational Safety and Health Administration (OSHA). (2024).[13] Hazard Communication Standard: Safety Data Sheets (SDS).Link
Fisher Scientific. (2025). Safety Data Sheet: General Organic Hydroiodides.Link